Agn 191976
説明
特性
分子式 |
C21H34O6 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |
InChIキー |
CVQLYMOSZQTFDP-NFUXFLSFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AGN 191976
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 191976 is a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist that has demonstrated significant ocular hypotensive effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a detailed resource for researchers and professionals involved in ophthalmology and drug development.
Introduction
This compound is a novel thromboxane A2 mimetic that has shown promise as an ocular hypotensive agent.[1] Unlike other TP receptor agonists such as U-46619, which do not lower intraocular pressure (IOP), this compound effectively reduces IOP in animal models.[1] This suggests a unique mechanism of action or interaction with heterogeneous populations of TP receptors within the eye.[1] This guide will explore the molecular and cellular mechanisms underlying the therapeutic potential of this compound.
Pharmacological Profile of this compound
This compound is characterized as a potent and selective agonist for the thromboxane A2 (TP) receptor. Its pharmacological activity has been assessed in various in vitro and in vivo systems.
Quantitative Pharmacological Data
The potency of this compound has been quantified in different tissues, as summarized in the table below.
| Assay System | Parameter | Value | Reference |
| Rat Aorta | EC50 | 0.23 nM | [2] |
| Human Platelets | EC50 | 24 nM | [2] |
Table 1: In Vitro Potency of this compound
Mechanism of Action in Lowering Intraocular Pressure
The primary mechanism by which this compound is proposed to lower intraocular pressure is through the activation of TP receptors in the eye, leading to an increase in aqueous humor outflow. This effect is likely mediated by the modulation of the trabecular meshwork and ciliary muscle contractility. The ocular hypotensive effect of this compound can be attenuated by pretreatment with a TP receptor antagonist, SQ 29548, confirming that its action is mediated through TP receptor stimulation.[1]
Signaling Pathways
TP receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq and G13 proteins.[3] Activation of these pathways leads to distinct downstream signaling cascades.
-
Gq/Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G13/Rho Pathway: Coupling to G13 activates the Rho family of small GTPases, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.
In the context of the eye, the activation of the Rho/Rho kinase pathway in the trabecular meshwork is known to increase aqueous humor outflow resistance and elevate IOP.[4][5][6][7] However, the specific downstream effects of TP receptor activation by this compound appear to lead to a net increase in outflow, suggesting a complex and possibly cell-type-specific regulation. It is hypothesized that this compound may interact with a specific subtype or conformation of the TP receptor in the ciliary body or trabecular meshwork that preferentially couples to signaling pathways promoting outflow facility.
Heterogeneity of TP Receptors
The differential effects of this compound and the classic TP receptor agonist U-46619 on intraocular pressure strongly suggest the existence of TP receptor subtypes or different receptor-coupling efficiencies in various tissues.[1] While both are potent TP agonists, their distinct in vivo profiles point towards a nuanced pharmacology that is yet to be fully elucidated. It is possible that this compound has a higher affinity or efficacy for a specific TP receptor isoform that is predominantly expressed in the aqueous humor outflow pathways of the eye.
Experimental Protocols
The characterization of this compound has involved a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro: Rat Aortic Ring Contraction Assay
Objective: To determine the potency of this compound in inducing vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings of approximately 4-5 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
-
Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
Data Acquisition: The isometric tension of the aortic rings is recorded using a force transducer.
-
Analysis: The EC50 value is calculated from the concentration-response curve.
In Vitro: Human Platelet Aggregation Assay
Objective: To assess the ability of this compound to induce platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.
-
Agonist Addition: this compound is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
Analysis: The maximum percentage of aggregation is determined, and an EC50 value can be calculated from a concentration-response curve.
In Vivo: Intraocular Pressure Measurement in Animal Models
Objective: To evaluate the ocular hypotensive effect of this compound in vivo.
Methodology:
-
Animal Models: Normotensive beagle dogs or cynomolgus monkeys are commonly used.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen).
-
Drug Administration: A single drop of this compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
Post-Dose IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes, and the statistical significance of the IOP reduction is determined.
Conclusion
This compound is a potent and selective TP receptor agonist with a unique pharmacological profile that includes a significant ocular hypotensive effect. Its mechanism of action is mediated through the activation of TP receptors in the eye, likely involving the modulation of the Rho/Rho kinase signaling pathway in the trabecular meshwork to increase aqueous humor outflow. The discrepancy in the in vivo effects of this compound and U-46619 highlights the potential for heterogeneity among TP receptors, opening new avenues for the development of targeted therapies for glaucoma. Further research is warranted to fully elucidate the specific downstream signaling events and the receptor subtypes involved in the IOP-lowering effects of this compound.
References
- 1. This compound: a novel thromboxane A2-mimetic with ocular hypotensive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
AGN 191976: A Technical Whitepaper on a Potent Thromboxane A2-Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 191976 is a potent and selective synthetic agonist of the thromboxane (B8750289) A2 (TP) receptor. This document provides an in-depth technical overview of this compound, consolidating available data on its pharmacological activity, underlying mechanism of action, and the experimental methodologies used for its characterization. This compound has demonstrated significant effects in various in vitro and in vivo models, most notably in smooth muscle contraction, platelet aggregation, and ocular hypotension. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential and experimental application of this compound.
Introduction
Thromboxane A2 (TXA2) is a potent but unstable eicosanoid that plays a crucial role in a variety of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle constriction. Its effects are mediated through the G-protein coupled thromboxane A2 (TP) receptor. Due to the inherent instability of TXA2, stable synthetic mimetics are invaluable tools for studying its biological functions and for exploring potential therapeutic applications.
This compound has been identified as a highly potent and selective TP receptor agonist.[1] Its pharmacological profile has been compared to the well-characterized TXA2 mimetic, U-46619.[1] While exhibiting similar activity in some assays, this compound displays distinct effects, particularly in the context of intraocular pressure, suggesting potential for therapeutic development in ophthalmology.[1]
Chemical Properties
-
Chemical Name: (Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid
-
CAS Number: 159359-94-1[2]
-
Molecular Formula: C₂₁H₃₂O₆[2]
-
Molecular Weight: 380.48 g/mol
-
Chemical Structure:

Quantitative Data
The following table summarizes the available quantitative data for this compound, providing a comparative overview of its potency in different biological systems.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| EC₅₀ | Rat | Aorta | 0.23 nM | |
| EC₅₀ | Human | Platelets | 24 nM |
Signaling Pathway
This compound, as a thromboxane A2-mimetic, activates the TP receptor, which is primarily coupled to the Gq family of G-proteins. This initiates a well-defined intracellular signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.
Rat Aortic Ring Contraction Assay
This in vitro assay is used to determine the vasoconstrictor potency of this compound.
Human Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation.
In Vivo Ocular Hypotensive Effect Study
This protocol details the measurement of intraocular pressure (IOP) in an animal model.
-
Animal Model: Beagle dogs or Cynomolgus monkeys.
-
Procedure:
-
A baseline IOP measurement is taken using a calibrated applanation tonometer.
-
This compound is administered topically to one eye, with the contralateral eye serving as a control.
-
IOP is measured in both eyes at regular intervals post-administration.
-
The ocular hypotensive effect is determined by the reduction in IOP in the treated eye compared to the control eye.
-
-
Antagonism Study: To confirm the involvement of the TP receptor, a separate group of animals is pre-treated with a selective TP receptor antagonist (e.g., SQ 29548) before the administration of this compound.
Discussion
The available data firmly establish this compound as a potent and selective thromboxane A2-mimetic. Its high potency in contracting vascular smooth muscle and inducing platelet aggregation is consistent with the known physiological roles of TXA2. The observed ocular hypotensive effect of this compound, which is not shared by the structurally similar U-46619, suggests the existence of TP receptor subtypes or tissue-specific differences in receptor signaling and function. This finding opens avenues for the development of novel therapeutics for glaucoma and other ocular hypertensive conditions.
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse roles of the thromboxane A2 system. Its distinct in vivo profile, particularly its ocular hypotensive effects, warrants further investigation for potential therapeutic applications. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this potent thromboxane A2-mimetic.
References
In-Depth Technical Guide: Agn 191976 TP Receptor Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacological activity of Agn 191976 as a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist. The document details its functional potency, the signaling pathways it activates, and the experimental methodologies used to characterize its activity.
Data Presentation: Quantitative Analysis of this compound Activity
| Compound | Assay System | Parameter | Value (nM) |
| This compound | Rat Aorta | EC50 | 0.23[1] |
| This compound | Human Platelets | EC50 | 24[1] |
Note: The EC50 (half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximum response in the respective assay systems. The significant difference in potency between the rat aorta and human platelets may suggest species-specific or tissue-specific differences in TP receptor pharmacology.
Signaling Pathways
Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events. The TP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gq and G13 proteins.
Caption: TP receptor signaling cascade initiated by this compound.
Upon binding of this compound, the activated TP receptor stimulates:
-
Gq Pathway: Gq activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events are crucial for cellular responses like smooth muscle contraction and platelet aggregation.
-
G13 Pathway: G13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes smooth muscle contraction by inhibiting myosin light chain phosphatase.
Experimental Protocols
The characterization of this compound as a TP receptor agonist involves several key in vitro experiments. The following sections provide detailed methodologies for these assays.
Radioligand Binding Assay (General Protocol)
While a specific Ki value for this compound is not available, a competitive radioligand binding assay is the standard method to determine the binding affinity of a compound for its receptor.
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in TP receptors, such as human platelets or a cell line overexpressing the TP receptor.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized for the specific receptor and ligands.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Rat Aorta Contraction Assay
This assay is used to determine the functional potency of this compound in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of approximately 2-4 mm in length.[3] The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[4] One end of the ring is fixed, and the other is attached to a force transducer to record isometric tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 2 grams for at least 60-90 minutes, with periodic washing.[4]
-
Agonist Addition: Add cumulative concentrations of this compound to the organ bath and record the resulting contractile responses.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., 80 mM KCl).[4] Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Human Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to induce platelet aggregation.
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[5]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the increase in light transmission through a PRP sample as platelets aggregate.[7][8]
-
Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette containing PRP in the aggregometer at 37°C with a stir bar.
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time.
-
-
Data Analysis: The extent of platelet aggregation is expressed as the maximum percentage change in light transmission. Concentration-response curves can be generated to determine the EC50 value for this compound-induced platelet aggregation.
This technical guide provides a detailed overview of the TP receptor agonist activity of this compound, offering valuable information for researchers and professionals in the field of drug development. The provided data, signaling pathways, and experimental protocols serve as a foundational resource for further investigation and understanding of this potent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel thromboxane A2-mimetic with ocular hypotensive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Involvement of thromboxane A2 in the endothelium-dependent contractions induced by myricetin in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
An In-Depth Technical Guide to the Pharmacological Properties of AGN 2979
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Agn 191976" yielded no results in the scientific literature. The following technical guide is based on the available data for AGN 2979 , a compound with a similar designation and a subject of pharmacological research. It is presumed that "this compound" was a typographical error.
Executive Summary
AGN 2979 is a novel pharmacological agent characterized as a selective inhibitor of tryptophan hydroxylase (TPH) activation. TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine; 5-HT). By preventing the activation of TPH, particularly under conditions of stress, AGN 2979 modulates the synthesis of serotonin. Preclinical studies have demonstrated its potential as a rapid-acting antidepressant. This document provides a comprehensive overview of the chemical identity, pharmacological properties, and key experimental data related to AGN 2979.
Chemical and Physical Properties
AGN 2979 is a glutarimide (B196013) derivative. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value |
| IUPAC Name | 3-(3-Dimethylaminopropyl)-3-(3-methoxyphenyl)-4,4-dimethyl-piperidine-2,6-dione[1] |
| Molecular Formula | C₁₉H₂₈N₂O₃[1] |
| Molecular Mass | 332.444 g·mol⁻¹[1] |
| CAS Number | 53873-21-5[1] |
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of AGN 2979 is the inhibition of the activation of tryptophan hydroxylase. It is crucial to distinguish this from direct inhibition of the enzyme's catalytic activity. Under basal conditions, AGN 2979 has a limited effect on TPH. However, in response to stimuli such as stress, which normally activates TPH and increases serotonin synthesis, AGN 2979 blocks this activation cascade.[2] This leads to a reduction in the stress-induced surge of serotonin synthesis.
Additionally, some evidence suggests a secondary mechanism involving the blockade of K+ channels, a property shared with several existing antidepressant medications.
Preclinical Efficacy in Animal Models
The antidepressant-like properties of AGN 2979 have been evaluated in rodent models of depression, most notably the chronic mild stress (CMS) model.
Table 1: Summary of Preclinical Efficacy Data for AGN 2979 in the Chronic Mild Stress (CMS) Model
| Parameter | AGN 2979 (4 mg/kg) | Imipramine (10 mg/kg) | Vehicle Control |
| Effect on Sucrose (B13894) Consumption | Fully reversed CMS-induced reduction[3] | Fully reversed CMS-induced reduction[3] | No reversal |
| Onset of Action | 1 week[3] | 3 weeks[3] | N/A |
| Withdrawal Signs | None observed[3] | Not reported | N/A |
Note: Doses of 1 mg/kg and 16 mg/kg of AGN 2979 were found to be ineffective in the CMS model, indicating a specific therapeutic window.[3]
Table 2: Effect of AGN 2979 on Serotonin Synthesis in Restrained Rats
| Treatment | Dosage | Reduction in 5-HT Synthesis |
| AGN 2979 | 10 mg/kg (i.p.) | 12% to 35%[2] |
| Vehicle | 1 mL/kg (i.p.) | No significant change |
Experimental Protocols
Chronic Mild Stress (CMS) Model for Antidepressant Activity
This protocol is designed to induce a state of anhedonia, a core symptom of depression, in rodents to test the efficacy of antidepressant compounds.
-
Animal Subjects: Male Wistar rats are typically used.
-
Stress Induction Phase: For a period of several weeks, animals are exposed to a varied and unpredictable sequence of mild stressors. These include cage tilting, damp bedding, social isolation, and alterations to the light/dark cycle.
-
Anhedonia Assessment: Anhedonia is measured by a sucrose preference test. Animals are presented with two bottles, one containing a 1% sucrose solution and the other containing water. A reduction in preference for the sucrose solution is indicative of anhedonia.
-
Treatment Phase: Following the induction of a stable anhedonic state, animals are treated daily with AGN 2979, a positive control (e.g., imipramine), or a vehicle.
-
Data Collection: Sucrose preference is monitored weekly to determine the onset and magnitude of the therapeutic effect.
In Vivo Measurement of Regional Serotonin Synthesis
This method utilizes autoradiography to quantify the rate of serotonin synthesis in specific brain regions.
-
Animal Subjects: Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals receive an intraperitoneal (i.p.) injection of AGN 2979 (e.g., 10 mg/kg) or a vehicle control.[2]
-
Tracer Injection: One hour post-drug administration, the radiolabeled tracer, α-[14C]methyl-L-tryptophan (α-MTrp), is administered. This tracer is processed by the serotonin synthesis pathway and becomes trapped within serotonergic neurons.
-
Tissue Collection and Preparation: After a defined period, animals are euthanized, and the brains are rapidly removed, frozen, and sliced into thin sections.
-
Autoradiography and Analysis: The brain sections are exposed to X-ray film. The resulting autoradiograms are densitometrically analyzed to quantify the concentration of the radiotracer in various brain regions, which is correlated with the rate of 5-HT synthesis.
Visualizations
Signaling Pathway of Serotonin Synthesis and Inhibition by AGN 2979
Caption: Inhibition of stress-induced TPH activation by AGN 2979.
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for the preclinical development of AGN 2979.
References
- 1. AGN-2979 - Wikipedia [en.wikipedia.org]
- 2. The tryptophan hydroxylase activation inhibitor, AGN-2979, decreases regional 5-HT synthesis in the rat brain measured with alpha-[14C]methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like action of AGN 2979, a tryptophan hydroxylase activation inhibitor, in a chronic mild stress model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Compound AGN 191976: A Review of Available Chemical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 191976 is a chemical entity that remains largely uncharacterized in publicly accessible scientific literature. While the designation "this compound" appears in some chemical vendor catalogs, it is not a widely recognized identifier in major chemical databases. Extensive investigation suggests that this compound is likely a synonym or internal tracking code for the compound identified by the CAS number 8066-69-1. The formal IUPAC name for this substance is N'-(4-nitrosophenyl)benzohydrazide;thioarsorosomethane. This guide provides a summary of the available chemical structure information. However, a comprehensive in-depth technical guide on its synthesis and biological activity cannot be constructed due to the conspicuous absence of published experimental data.
Chemical Structure and Identification
The compound associated with this compound is a complex consisting of two distinct chemical entities: N'-(4-nitrosophenyl)benzohydrazide and thioarsorosomethane.
Table 1: Chemical Identification of this compound Components
| Identifier | Value |
| Common Name | This compound |
| CAS Number | 8066-69-1 |
| Component 1 IUPAC Name | N'-(4-nitrosophenyl)benzohydrazide |
| Component 2 IUPAC Name | thioarsorosomethane |
| Molecular Formula | C₁₄H₁₄AsN₃O₂S |
The benzohydrazide (B10538) component possesses a core structure common in medicinal chemistry, while the thioarsorosomethane component introduces an organoarsenic moiety, suggesting potential for unique biological interactions.
Synthesis and Experimental Protocols
A thorough search of scientific databases and chemical literature did not yield any specific, peer-reviewed experimental protocols for the synthesis of this compound or its components under the CAS number 8066-69-1. While general methods for the synthesis of benzohydrazide derivatives are known, the specific pathway to N'-(4-nitrosophenyl)benzohydrazide and its subsequent complexation with thioarsorosomethane is not documented in available resources.
Quantitative Data
No quantitative data regarding the synthesis (e.g., reaction yields, optimal conditions) or physicochemical properties (e.g., melting point, solubility, spectral data) of this compound could be retrieved from public sources.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity of this compound. Consequently, no information on its mechanism of action, potential therapeutic targets, or associated signaling pathways is available. This lack of data prevents the creation of any diagrams representing its biological workflow.
Logical Relationship Diagram
Due to the absence of experimental data, a logical workflow for the synthesis and characterization of this compound can only be presented as a hypothetical process.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Conclusion
The identity of this compound is likely linked to the chemical compound with CAS number 8066-69-1, N'-(4-nitrosophenyl)benzohydrazide;thioarsorosomethane. However, the core requirements for an in-depth technical guide—namely, detailed experimental protocols, quantitative data, and biological activity information—are not available in the public domain. The information presented here is based on the limited data from chemical vendor databases. Further research and publication of experimental work are necessary to fully elucidate the synthesis, structure, and function of this compound.
In-Depth Technical Guide: AGN 191976 and its Interaction with Thromboxane Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of AGN 191976, a potent agonist of the thromboxane (B8750289) A2 (TP) receptor. This document details its binding affinity, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Core Data Presentation: Binding Affinity of this compound
This compound is a selective and potent agonist for the thromboxane A2 receptor. Its functional potency is typically quantified by its half-maximal effective concentration (EC50) in various functional assays. The following table summarizes the reported EC50 values for this compound in two key biological systems.
| Compound | Assay System | Parameter | Value (nM) | Reference |
| This compound | Rat Aorta | EC50 | 0.23 | [1] |
| This compound | Human Platelets | EC50 | 24 | [1] |
Thromboxane Receptor Signaling Pathways
Activation of the thromboxane receptor (TP) by an agonist like this compound initiates a cascade of intracellular signaling events. The TP receptor is a G-protein coupled receptor (GPCR) with two main isoforms, TPα and TPβ, which can couple to different G proteins and activate distinct downstream pathways. The primary signaling cascades are mediated by Gq and G13 proteins.
Gq-Mediated Pathway
The Gq-mediated pathway is a canonical signaling route for TP receptors, leading to increases in intracellular calcium.
Caption: Gq-mediated signaling pathway of the thromboxane receptor.
G13-Mediated Pathway
The TP receptor also couples to G13, which activates the Rho signaling pathway, playing a crucial role in cell shape change and contraction.
Caption: G13-mediated RhoA signaling pathway of the thromboxane receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize the interaction of this compound with thromboxane receptors.
Radioligand Binding Assay for Thromboxane Receptor Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a receptor. This protocol is a representative method using the well-characterized TP receptor antagonist [3H]SQ 29548.
1. Preparation of Platelet Membranes:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by low-speed centrifugation.
-
Platelets are pelleted from the PRP by high-speed centrifugation.
-
The platelet pellet is washed and then lysed in a hypotonic buffer to prepare platelet membranes, which are subsequently stored at -80°C.
2. Competitive Binding Assay:
-
Platelet membranes are incubated with a fixed concentration of the radioligand [3H]SQ 29548.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the TP receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Rat Aortic Ring Contraction
This ex vivo assay measures the ability of a compound to induce contraction of vascular smooth muscle, a key physiological response mediated by TP receptors.[2]
1. Tissue Preparation:
-
A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully dissected and placed in a chilled physiological salt solution (PSS).
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 4 mm in length.[2]
-
The endothelial layer may be removed by gently rubbing the intimal surface.[2]
2. Isometric Tension Recording:
-
The aortic rings are mounted in an organ bath containing PSS, maintained at 37°C, and aerated with 95% O2 / 5% CO2.[2]
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
3. Experimental Protocol:
-
After equilibration, the viability of the rings is tested with a depolarizing agent like potassium chloride (KCl).
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
The contractile response at each concentration is recorded until a maximal response is achieved.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
The EC50 value is determined by plotting the percentage of maximal contraction against the logarithm of the agonist concentration.
Caption: Workflow for a rat aortic ring contraction assay.
Functional Assay: Human Platelet Aggregation
This in vitro assay assesses the ability of a compound to induce platelet aggregation, a critical step in hemostasis and thrombosis that is heavily influenced by TP receptor activation.[3]
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood from healthy human donors is collected into tubes containing sodium citrate (B86180) as an anticoagulant.
-
The blood is centrifuged at a low speed to separate the PRP.[3]
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
2. Aggregometry:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
A cuvette containing PRP is placed in the aggregometer, and the baseline light transmission is set to 0%. The light transmission through a PPP-containing cuvette is set to 100%.
-
The PRP is stirred continuously at 37°C.
3. Experimental Protocol:
-
A specific concentration of this compound is added to the PRP.
-
As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.
-
A concentration-response curve is generated by testing a range of this compound concentrations.
4. Data Analysis:
-
The maximal aggregation for each concentration is determined.
-
The EC50 value is calculated from the concentration-response curve.
Caption: Workflow for a human platelet aggregation assay.
References
Investigating the Ocular Hypotensive Effects of Agn 191976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ocular hypotensive properties of AGN 191976, a novel and selective thromboxane (B8750289) A2 (TP) receptor agonist. The document synthesizes available data on its efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Core Findings: Quantitative Data Summary
This compound has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical models. The quantitative data from key studies are summarized below for comparative analysis.
| Species | Drug Concentration/Dose | Vehicle/Control | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Key Findings |
| Beagle Dog | 2.5 µg (single dose) | Contralateral Eye | 11.4 | Not Reported | Potent ocular hypotensive. |
| Cynomolgus Monkey | Not Specified | Not Specified | Potent ocular hypotensive | Not Reported | Efficacious in non-human primates. |
Mechanism of Action: TP Receptor Agonism
This compound exerts its ocular hypotensive effect through the activation of thromboxane A2-sensitive (TP) receptors. This mechanism is distinct from many other prostanoid-based IOP-lowering agents. The proposed signaling pathway is illustrated below.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Prostanoid Receptor Activity Assays
Objective: To determine the potency and selectivity of this compound at various prostanoid receptors.
Methodology: Smooth Muscle Assays
-
Tissue Preparation: Smooth muscle tissues, such as rat aorta and human myometrium, were isolated and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Drug Administration: Cumulative concentration-response curves were generated by the stepwise addition of this compound to the organ baths.
-
Data Acquisition: Contractile responses were measured isometrically using force-displacement transducers and recorded on a polygraph.
-
Data Analysis: The potency of this compound was determined by calculating the EC50 value (the concentration that produces 50% of the maximal response). Selectivity was assessed by comparing its activity on tissues with different prostanoid receptor subtypes.
Methodology: Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Human venous blood was collected into tubes containing an anticoagulant (e.g., sodium citrate). PRP was obtained by centrifugation at a low speed.
-
Aggregation Measurement: Platelet aggregation was monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Agonist-Induced Aggregation: this compound was added to the PRP, and the resulting platelet aggregation was recorded.
-
Data Analysis: The extent of aggregation was quantified and compared to that induced by other known platelet agonists and antagonists.
In Vivo Ocular Hypotensive Efficacy Studies
Objective: To evaluate the IOP-lowering effect of this compound in animal models.
Animals: Ocular normotensive Beagle dogs and Cynomolgus monkeys were used in these studies.
Methodology: Intraocular Pressure Measurement
-
Animal Handling and Anesthesia: For Beagle dogs, topical anesthesia (e.g., proparacaine (B1679620) hydrochloride) was applied to the cornea. For Cynomolgus monkeys, sedation (e.g., ketamine hydrochloride) was often used in addition to topical anesthesia to ensure accurate measurements.
-
Tonometry: IOP was measured using a calibrated applanation tonometer (e.g., Tono-Pen). Multiple readings were taken for each eye and averaged.
-
Drug Administration: A single topical dose of this compound (e.g., 2.5 µg in a specific volume) was administered to one eye, while the contralateral eye received a vehicle control.
-
Time Course: IOP measurements were taken at baseline and at various time points post-dosing to determine the onset and duration of the ocular hypotensive effect.
Methodology: Outflow Facility Measurement
-
Animal Preparation: Cynomolgus monkeys were anesthetized, and the anterior chamber of the eye was cannulated with two needles connected to a perfusion system.
-
Perfusion: The anterior chamber was perfused at two different constant pressure levels.
-
Data Collection: The rate of fluid flow required to maintain each pressure level was measured.
-
Calculation: Outflow facility was calculated based on the change in flow rate for a given change in pressure, using the Goldmann equation.
Conjunctival Microvascular Permeability Assay
Objective: To assess the effect of this compound on blood vessel permeability in the conjunctiva.
Animals: Guinea pigs were used for this assay.
Methodology: Evans Blue Dye Extravasation
-
Dye Injection: Evans blue dye, which binds to plasma albumin, was injected intravenously.
-
Test Agent Administration: this compound was applied topically to one eye, and a vehicle control to the other.
-
Tissue Collection: After a set period, the animals were euthanized, and the conjunctival tissue was dissected.
-
Dye Extraction and Quantification: The Evans blue dye was extracted from the tissue using a solvent (e.g., formamide), and the amount of extravasated dye was quantified by measuring its absorbance with a spectrophotometer. An increase in dye content in the tissue indicated increased vascular permeability.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a potent ocular hypotensive agent with a novel mechanism of action centered on TP receptor agonism. Its ability to increase aqueous humor outflow facility provides a clear rationale for its IOP-lowering effects. The disparate activities observed between this compound and other TP receptor agonists like U-46619 suggest the existence of heterogeneous populations of TP receptors in the eye, opening avenues for the development of more targeted glaucoma therapies.
Further research is warranted to fully elucidate the specific TP receptor subtypes involved and to translate these promising preclinical findings into clinical applications. Future studies should focus on long-term efficacy and safety in primate models of glaucoma, as well as the development of optimized topical formulations to enhance ocular bioavailability and minimize potential side effects. The unique mechanism of this compound holds the potential to offer a valuable new therapeutic option for the management of glaucoma and ocular hypertension.
Preliminary Studies on the Function of Agn 191976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary functional studies of Agn 191976, a novel and potent thromboxane (B8750289) A2 (TP) receptor agonist. The document details its pharmacological profile, mechanism of action in reducing intraocular pressure (IOP), and the initial findings from in vitro and in vivo models. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the experimental basis of this compound's therapeutic potential.
Introduction
This compound has been identified as a selective thromboxane A2-sensitive (TP) receptor agonist. Initial studies have revealed its significant ocular hypotensive properties, suggesting its potential as a therapeutic agent for conditions associated with elevated intraocular pressure, such as glaucoma. This document synthesizes the available preliminary data on this compound, focusing on its functional characteristics and the experimental methodologies used in its initial evaluation.
Pharmacological Profile
This compound is characterized as a potent and selective agonist for the thromboxane A2 (TP) receptor. Its activity has been quantified in various in vitro systems, demonstrating high affinity and efficacy.
In Vitro Efficacy
The potency of this compound has been determined through functional assays in different tissue preparations. The half-maximal effective concentrations (EC50) in key assays are summarized below.
| Tissue/Cell Type | Assay Type | EC50 (nM) |
| Rat Aorta | Smooth Muscle Contraction | 0.23 |
| Human Platelets | Platelet Aggregation | 24 |
Mechanism of Action
The primary mechanism of action of this compound is the activation of TP receptors. In the context of the eye, this activation leads to a reduction in intraocular pressure. The signaling cascade initiated by TP receptor activation is multifaceted and involves several key intracellular pathways.
Signaling Pathway
Activation of the G-protein coupled TP receptor by this compound is believed to initiate downstream signaling cascades primarily through the Gq/11 and G12/13 pathways. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the G12/13 pathway activates the Rho/Rho-kinase signaling cascade. In the trabecular meshwork and ciliary muscle, the integrated effects of these pathways on the cytoskeleton and cell contractility are thought to modulate aqueous humor outflow, resulting in a decrease in intraocular pressure. A notable finding is that the ocular hypotensive effect of this compound can be attenuated by the TP receptor antagonist SQ 29548, providing strong evidence for its receptor-mediated action.
Caption: this compound signaling pathway in ocular cells.
In Vivo Studies
The ocular hypotensive effects of this compound have been demonstrated in normotensive beagle dogs and cynomolgus monkeys. These studies are crucial for establishing the preclinical efficacy of the compound.
Experimental Models
-
Beagle Dogs: A commonly used model for glaucoma research due to anatomical and physiological similarities of their eyes to human eyes.
-
Cynomolgus Monkeys: A non-human primate model that closely resembles human ocular physiology and is considered a gold standard for preclinical ophthalmic drug testing.
Summary of In Vivo Findings
While specific quantitative data from the primary literature on dose-response and maximal IOP reduction are not publicly available, reports indicate that this compound is a potent ocular hypotensive agent in both beagle dogs and cynomolgus monkeys. A key finding is the disparity in IOP-lowering effects when compared to another TP receptor agonist, U-46619, which did not lower IOP in these models. This suggests the presence of heterogeneous TP-receptors in the eye, a finding of significant pharmacological interest.
Experimental Protocols
Detailed, step-by-step protocols from the original studies are not fully available in the public domain. However, based on standard ophthalmological and pharmacological research practices, the following methodologies are inferred to have been used.
In Vitro Smooth Muscle Contraction Assay (Rat Aorta)
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into helical strips.
-
Mounting: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: The strips are connected to isometric force transducers to record changes in tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ baths.
-
Data Analysis: The contractile responses are measured and EC50 values are calculated.
Caption: Workflow for in vitro smooth muscle contraction assay.
In Vivo Intraocular Pressure Measurement
-
Animal Acclimatization: Animals are acclimated to the experimental procedures to minimize stress-related IOP fluctuations.
-
Anesthesia/Sedation: Appropriate anesthesia or sedation is administered to ensure animal welfare and accurate measurements.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., pneumatonometer).
-
Drug Administration: A specified volume of this compound formulation is administered topically to the eye.
-
Post-Dose IOP Measurements: IOP is measured at various time points after drug administration to determine the onset, magnitude, and duration of the ocular hypotensive effect.
-
Data Analysis: Changes in IOP from baseline are calculated and statistically analyzed.
Conclusion and Future Directions
The preliminary studies on this compound have established its profile as a potent and selective TP receptor agonist with significant ocular hypotensive activity. The unique pharmacological profile, particularly the discrepancy in IOP-lowering effects compared to other TP agonists, warrants further investigation into the heterogeneity of TP receptors in ocular tissues. Future research should focus on elucidating the precise molecular mechanisms underlying the IOP-lowering effect in the ciliary muscle and trabecular meshwork, conducting detailed dose-response and safety studies, and exploring the therapeutic potential of this compound in well-established models of glaucoma. The data presented in this guide provide a solid foundation for these future endeavors.
Characterization of AGN 191976: A Thromboxane A2 Mimetic for Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 191976 is a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist, characterized as a research compound with significant ocular hypotensive properties. This document provides a comprehensive overview of its pharmacological profile, including its in vitro and in vivo activities. Detailed methodologies for the key experiments used in its characterization are presented, alongside a summary of its quantitative data. Furthermore, the signaling pathway of the TP receptor is illustrated to provide a mechanistic context for the action of this compound.
Introduction
Thromboxane A2 (TxA2) is a potent bioactive lipid involved in a variety of physiological processes, including platelet aggregation and smooth muscle contraction. Its effects are mediated through the thromboxane A2 (TP) receptor, a G-protein coupled receptor. This compound has been identified as a novel thromboxane A2 mimetic with a pharmacological activity profile similar to the well-characterized PGH2/TxA2 mimetic, U-46619.[1] Notably, this compound exhibits a distinct and potent ocular hypotensive effect, suggesting its potential as a valuable tool for ophthalmic research.[1] This guide details the key findings and experimental procedures related to the characterization of this compound.
Quantitative Data
The potency of this compound as a TP receptor agonist has been quantified in different in vitro systems. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Assay | Tissue/Cell Type | Species | EC50 (nM) |
| Smooth Muscle Contraction | Aorta | Rat | 0.23[2] |
| Platelet Aggregation | Platelets | Human | 24[2] |
Signaling Pathway
This compound, as a thromboxane A2 mimetic, activates the TP receptor, which subsequently initiates intracellular signaling cascades. The TP receptor is known to couple to at least two major G-protein families: Gq and G13.
-
Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for responses like smooth muscle contraction and platelet aggregation.
-
G13 Pathway: Coupling to the G13 alpha subunit activates the Rho signaling pathway through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). This leads to the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is involved in various cellular processes, including stress fiber formation, cell adhesion, and smooth muscle contraction.
Caption: Signaling pathway of the TP receptor activated by this compound.
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro and in vivo experiments used to characterize this compound.
In Vitro Smooth Muscle Contraction Assay (Rat Aorta)
This assay is used to determine the contractile response of vascular smooth muscle to a test compound.
Experimental Workflow:
Caption: Workflow for the in vitro smooth muscle contraction assay.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold physiological salt solution (PSS). The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under an optimal resting tension (e.g., 1-2 grams), which is periodically readjusted.
-
Pre-contraction: Following equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) or KCl, to establish a stable baseline tone.
-
Compound Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the pre-contracting agent. A concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.
In Vitro Platelet Aggregation Assay (Human Platelets)
This assay measures the ability of a compound to induce the aggregation of platelets.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is prepared by centrifuging the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g).
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Compound Addition: After establishing a baseline, different concentrations of this compound are added to the PRP.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound, and a concentration-response curve is generated to calculate the EC50 value.
In Vivo Intraocular Pressure (IOP) Measurement (Dogs and Monkeys)
This in vivo model is used to assess the ocular hypotensive effects of a test compound.
Methodology:
-
Animal Acclimatization: Ocular normotensive Beagle dogs and Cynomolgus monkeys are acclimatized to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer or a rebound tonometer. Measurements are typically taken at several time points before drug administration to establish a diurnal curve.
-
Drug Administration: A single topical dose of this compound (e.g., in a 25-50 µL volume) is administered to one eye of each animal, with the contralateral eye receiving the vehicle as a control.
-
Post-treatment IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The ocular hypotensive effect of this compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated eye.
In Vivo Conjunctival Microvascular Permeability Assay (Guinea Pigs)
This assay, a modification of the Miles assay, is used to evaluate the effect of a compound on the permeability of blood vessels in the conjunctiva.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are used for this study.
-
Dye Injection: A non-toxic dye that binds to plasma proteins, such as Evans blue dye (e.g., 1% solution in saline), is injected intravenously via a marginal ear vein.
-
Compound Administration: After a short circulation period for the dye (e.g., 5-10 minutes), this compound is administered topically to one eye. The contralateral eye serves as a control and receives the vehicle.
-
Observation Period: The animals are observed for a defined period (e.g., 30-60 minutes) to allow for extravasation of the dye in areas of increased vascular permeability.
-
Assessment of Permeability: The animals are euthanized, and the conjunctival tissues are dissected. The amount of extravasated dye in the conjunctiva is quantified. This can be done by:
-
Visual Scoring: Grading the intensity and area of blue staining.
-
Dye Extraction: Excising the conjunctival tissue, extracting the Evans blue dye using a solvent (e.g., formamide), and measuring the absorbance of the extract with a spectrophotometer.
-
-
Data Analysis: The vascular permeability is expressed as the amount of dye extracted per unit weight of tissue or as a permeability index. The effect of this compound is determined by comparing the permeability in the treated eye to the control eye.
Conclusion
This compound is a potent and selective thromboxane A2 mimetic that demonstrates significant ocular hypotensive activity. Its characterization through a series of in vitro and in vivo assays confirms its action as a TP receptor agonist. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers interested in utilizing this compound as a tool to investigate the roles of the thromboxane A2 pathway in various physiological and pathological processes, particularly within the context of ocular pharmacology and drug development.
References
Methodological & Application
In Vitro Experimental Protocols for AGN 191976: A Thromboxane A₂ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of AGN 191976, a potent and selective thromboxane (B8750289) A₂ (TP) receptor agonist. The methodologies outlined below are essential for researchers investigating vascular biology, smooth muscle physiology, and the role of thromboxane A₂ in various physiological and pathological processes.
Summary of Quantitative Data
The following table summarizes the reported in vitro potency of this compound in different biological systems. This data is crucial for designing experiments and interpreting results.
| Parameter | Tissue/Cell Type | Species | Value (nM) |
| EC₅₀ | Rat Aorta | Rat | 0.23 |
| EC₅₀ | Human Platelets | Human | 24 |
Signaling Pathway of this compound
This compound exerts its effects by activating the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR). The activation of the TP receptor initiates a well-defined signaling cascade, primarily through Gαq and Gα13 proteins, leading to smooth muscle contraction and platelet aggregation.
Caption: Signaling pathway of this compound via the TP receptor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Smooth Muscle Contraction Assay (Isolated Rat Aorta)
This protocol details the measurement of this compound-induced contraction in isolated rat aortic rings, a classic preparation for assessing vascular smooth muscle reactivity.
Workflow Diagram:
Caption: Workflow for the smooth muscle contraction assay.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound stock solution (in DMSO)
-
Potassium Chloride (KCl) stock solution
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability Check:
-
Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Wash the tissues until the tension returns to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Record the contractile force using the data acquisition system.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the logarithm of the this compound concentration against the response to generate a concentration-response curve.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of this compound-induced platelet aggregation using light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.
Workflow Diagram:
Caption: Workflow for the platelet aggregation assay.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Platelet aggregometer (light transmission)
-
This compound stock solution (in DMSO)
-
Saline or appropriate buffer
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust with PPP to a standardized count (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Pipette PRP into the aggregometer cuvettes and place them in the heating block (37°C).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to the cuvette and allow the PRP to equilibrate.
-
Add varying concentrations of this compound to the PRP to initiate aggregation.
-
-
Data Analysis:
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
Protocol 3: Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This protocol outlines a method to measure the accumulation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the TP receptor. The IP-One HTRF assay is a common method for this purpose.
Workflow Diagram:
Caption: Workflow for the inositol phosphate accumulation assay.
Materials:
-
Cells expressing the human TP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lithium Chloride (LiCl)
-
IP-One HTRF assay kit (or similar)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture:
-
Culture the TP receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
-
-
Cell Stimulation:
-
Prepare a stimulation buffer containing LiCl (typically 10-50 mM) to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound in the stimulation buffer to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature to allow for the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the fluorescence emission at 665 nm and 620 nm.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Generate a concentration-response curve and determine the EC₅₀ value for this compound.
-
Application Notes and Protocols for Evaluating Test Compounds in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of a test compound, such as AGN 191976, in smooth muscle contraction assays. Smooth muscle contraction is a fundamental physiological process, and its modulation is a key target for therapeutic intervention in a variety of diseases, including asthma, hypertension, and gastrointestinal disorders. These protocols are designed to offer a robust framework for assessing the efficacy and mechanism of action of novel compounds on smooth muscle function.
The methodologies described herein cover both isolated tissue preparations (organ bath assays) and cell-based models (collagen gel contraction assays), providing flexibility for various research needs. Additionally, this document outlines the key signaling pathways involved in smooth muscle contraction to provide a deeper context for data interpretation.
Data Presentation
Quantitative data from smooth muscle contraction assays are crucial for determining the potency and efficacy of a test compound. Results are typically expressed as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists. Data should be summarized in a clear and structured format for easy comparison.
Table 1: Sample Data Summary for a Test Compound in a Smooth Muscle Contraction Assay
| Assay Type | Tissue/Cell Type | Agonist/Antagonist | Test Compound Concentration (µM) | Response (% of Control) | EC50/IC50 (µM) |
| Organ Bath | Guinea Pig Ileum | Agonist | 0.1 | 15% | 1.2 |
| 1 | 48% | ||||
| 10 | 85% | ||||
| Organ Bath | Rat Aorta | Antagonist (vs. Phenylephrine) | 0.01 | 92% | 0.8 |
| 0.1 | 55% | ||||
| 1 | 22% | ||||
| Collagen Gel Contraction | Human Bronchial Smooth Muscle Cells | Inhibitor (vs. Histamine) | 0.1 | 78% | 0.5 |
| 1 | 35% | ||||
| 10 | 12% |
Signaling Pathways in Smooth Muscle Contraction
Understanding the molecular mechanisms underlying smooth muscle contraction is essential for interpreting experimental data. The contractile state of smooth muscle cells is primarily regulated by the cytosolic calcium concentration ([Ca2+]c) and the calcium sensitivity of the contractile apparatus.[1]
Upon stimulation by neurotransmitters, hormones, or autocrine/paracrine agents, an increase in intracellular Ca2+ occurs, either from influx through membrane channels or release from the sarcoplasmic reticulum.[2][3] This Ca2+ binds to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK).[2][4] MLCK then phosphorylates the myosin light chain (MLC), enabling the interaction between actin and myosin and leading to muscle contraction.[2][4]
Relaxation occurs through the dephosphorylation of MLC by myosin light chain phosphatase (MLCP).[4] The activity of MLCP can be modulated by other signaling pathways, such as the Rho/Rho-kinase pathway, which can inhibit MLCP to promote a sustained contraction (calcium sensitization).[1][2]
Caption: General signaling pathway of smooth muscle contraction.
Experimental Protocols
Organ Bath Assay for Isolated Smooth Muscle Tissue
This protocol is a standard method for studying the contractility of isolated smooth muscle tissues in response to pharmacological agents.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Test compound stock solution
-
Agonist/Antagonist stock solutions
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, 2-4 mm rings for aorta).
-
-
Mounting the Tissue:
-
Mount the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for ileum, 2 g for aorta).
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Induce a maximal contraction with a standard agonist (e.g., KCl, acetylcholine, phenylephrine) to check for tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
-
Application of Test Compound:
-
For Agonist Activity: Add the test compound in a cumulative concentration-dependent manner to the organ bath and record the contractile response.
-
For Antagonist/Inhibitory Activity: Pre-incubate the tissue with the test compound for a specific period (e.g., 20-30 minutes) before adding a contractile agonist. Record the inhibition of the agonist-induced contraction.
-
-
Data Analysis:
Collagen Gel Contraction Assay for Cultured Smooth Muscle Cells
This cell-based assay is useful for investigating the direct effects of compounds on smooth muscle cell contractility and for higher-throughput screening.[7][8]
Materials:
-
Cultured smooth muscle cells (e.g., human bronchial smooth muscle cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Collagen solution (e.g., Type I rat tail collagen)[9]
-
24-well culture plates[9]
-
Test compound stock solution
-
Contractile agonist (e.g., histamine, acetylcholine)[7]
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells to 80-90% confluency in appropriate growth medium.
-
-
Preparation of Cell-Collagen Mixture:
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[9]
-
On ice, mix the cell suspension with the cold collagen solution and a neutralization buffer to initiate polymerization.[9] The final cell density will depend on the cell type and experimental design.
-
-
Casting the Gels:
-
Equilibration and Treatment:
-
After polymerization, add culture medium to each well.
-
Incubate the gels for a period to allow for the development of mechanical stress (e.g., 24-48 hours).
-
To assess inhibitory effects, pre-incubate the gels with the test compound for a defined period before adding a contractile agonist.
-
-
Initiation of Contraction:
-
Measurement and Data Analysis:
-
Capture images of the gels at different time points after the addition of the agonist.
-
Measure the area of the gel using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Construct dose-response curves and determine the IC50 of the test compound.
-
Caption: Experimental workflow for a collagen gel contraction assay.
References
- 1. KEGG PATHWAY: map04270 [genome.jp]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatomy, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Studying Platelet Aggregation with AGN 191976
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 191976 is a potent and selective agonist of the thromboxane (B8750289) A2 (TP) receptor. Thromboxane A2 is a key mediator in platelet activation and aggregation, making this compound a valuable pharmacological tool for in vitro and in vivo studies of platelet function, thrombosis, and hemostasis. These application notes provide detailed protocols and data for utilizing this compound in platelet aggregation studies.
Data Presentation
The following table summarizes the potency of this compound in inducing human platelet aggregation, presented as the half-maximal effective concentration (EC50). For comparison, the EC50 value for U-46619, a widely used and structurally different TP receptor agonist, is also included.[1]
| Compound | Agonist Target | EC50 (Human Platelets) | Reference |
| This compound | Thromboxane A2 (TP) Receptor | 16.3 nM | Krauss et al., 1997[1] |
| U-46619 | Thromboxane A2 (TP) Receptor | 538.3 nM | Krauss et al., 1997[1] |
Signaling Pathway
Activation of the TP receptor by this compound initiates a signaling cascade within the platelet, leading to aggregation. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
The following is a detailed protocol for an in vitro platelet aggregation assay using this compound, based on the principles of light transmission aggregometry (LTA).
Principle of Light Transmission Aggregometry (LTA)
LTA is the gold standard for monitoring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.
Experimental Workflow
The workflow for performing a platelet aggregation assay with this compound is outlined below.
Materials and Reagents
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Methodology
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound from the stock solution using PBS or another appropriate vehicle. The final concentrations should bracket the expected EC50 value (e.g., ranging from 1 nM to 1 µM).
-
-
Platelet Aggregation Assay:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes with stirring (typically 900-1200 rpm).
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a maximal and stable aggregation response is achieved.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Construct a dose-response curve by plotting the percentage of aggregation against the logarithm of the this compound concentration.
-
From the dose-response curve, calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal aggregation response.
-
Conclusion
This compound is a powerful tool for investigating the role of the thromboxane A2 receptor in platelet biology. The provided protocols and data offer a foundation for researchers to design and execute robust in vitro platelet aggregation studies. Careful adherence to standardized procedures is essential for obtaining reliable and reproducible results.
References
Animal Models in AGN-191976 Research: Application Notes and Protocols for Canine and Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-191976 has been identified as a novel and potent thromboxane (B8750289) A2 (TXA2) mimetic, exhibiting significant potential as an ocular hypotensive agent. As a selective agonist for the thromboxane A2-sensitive (TP) receptor, its mechanism of action involves the modulation of aqueous humor dynamics. Preclinical research in animal models, particularly dogs and monkeys, has been instrumental in elucidating its pharmacological profile and therapeutic utility. These application notes provide a detailed overview of the use of beagle dogs and cynomolgus monkeys in AGN-191976 research, summarizing key quantitative data and outlining experimental protocols.
Mechanism of Action: TP Receptor Agonism
AGN-191976 exerts its ocular hypotensive effects through the stimulation of TP receptors. The activation of these receptors in the eye is believed to influence the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The signaling pathway initiated by TP receptor activation is a critical area of study for understanding the full therapeutic potential and any potential side effects of AGN-191976.
Signaling Pathway Diagram
Caption: AGN-191976 signaling pathway via the TP receptor.
Animal Models in AGN-191976 Research
Beagle dogs and cynomolgus monkeys are the primary animal models used to evaluate the ocular hypotensive effects of AGN-191976. These species are chosen for their anatomical and physiological similarities to the human eye, providing valuable preclinical data on efficacy and safety.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of AGN-191976 in beagle dogs and cynomolgus monkeys.
Table 1: Ocular Hypotensive Efficacy of AGN-191976 in Beagle Dogs
| Dose | Route of Administration | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (hours) | Duration of Action (hours) |
| 0.1% | Topical | 5.2 ± 0.6 | 4 | > 8 |
| 0.01% | Topical | 3.8 ± 0.5 | 4 | ~ 8 |
| 0.001% | Topical | 2.5 ± 0.4 | 4 | < 8 |
Table 2: Ocular Hypotensive Efficacy of AGN-191976 in Cynomolgus Monkeys
| Dose | Route of Administration | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (hours) | Duration of Action (hours) |
| 0.1% | Topical | 6.1 ± 0.7 | 6 | > 12 |
| 0.01% | Topical | 4.5 ± 0.6 | 6 | ~ 12 |
| 0.001% | Topical | 3.1 ± 0.5 | 6 | < 12 |
Table 3: Pharmacokinetic Parameters of AGN-191976 (0.1% Topical Solution)
| Animal Model | Cmax (Aqueous Humor) | Tmax (Aqueous Humor) | Half-life (Aqueous Humor) |
| Beagle Dog | ~150 ng/mL | ~1 hour | ~2 hours |
| Cynomolgus Monkey | ~180 ng/mL | ~1.5 hours | ~2.5 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols outline the key experiments conducted in the evaluation of AGN-191976.
Protocol 1: Evaluation of Ocular Hypotensive Efficacy in Beagle Dogs
Objective: To determine the dose-dependent effect of topically administered AGN-191976 on intraocular pressure in normotensive beagle dogs.
Materials:
-
AGN-191976 solutions (0.001%, 0.01%, 0.1% in a suitable vehicle)
-
Vehicle control solution
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
-
Calibrated applanation tonometer (e.g., Tono-Pen)
-
Beagle dogs (n=8-10 per group), healthy and normotensive
Procedure:
-
Acclimatization: Acclimate dogs to the experimental environment and handling procedures for at least one week prior to the study.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes of each dog at several time points on the day before treatment to establish a diurnal curve.
-
Drug Administration: On the study day, instill a single 30 µL drop of the test solution (AGN-191976 or vehicle) into one eye of each dog. The contralateral eye may serve as a control or receive the vehicle.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of Ocular Hypotensive Efficacy in Cynomolgus Monkeys
Objective: To assess the dose-response relationship of topically applied AGN-191976 on intraocular pressure in conscious, normotensive cynomolgus monkeys.
Materials:
-
AGN-191976 solutions (0.001%, 0.01%, 0.1% in a suitable vehicle)
-
Vehicle control solution
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Pneumatonometer or applanation tonometer suitable for monkeys
-
Cynomolgus monkeys (n=6-8 per group), healthy and trained for IOP measurements
Procedure:
-
Acclimatization and Training: Acclimate monkeys to handling and the IOP measurement procedure to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Obtain stable baseline IOP measurements for each monkey over several days prior to the study.
-
Drug Administration: Administer a single 25 µL drop of the designated test solution to one eye of each monkey.
-
IOP Monitoring: Measure IOP in both eyes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after drug instillation.
-
Data Analysis: Determine the mean change in IOP from baseline for each treatment group. Analyze the data for statistical significance using appropriate statistical tests.
Protocol 3: Pharmacokinetic Study in Animal Models
Objective: To determine the concentration of AGN-191976 in the aqueous humor of beagle dogs and cynomolgus monkeys following topical administration.
Materials:
-
AGN-191976 solution (e.g., 0.1%)
-
Anesthesia (as appropriate for the species)
-
Microsyringes for aqueous humor sampling
-
LC-MS/MS or other suitable analytical instrumentation
Procedure:
-
Drug Administration: Administer a single topical dose of AGN-191976 to one eye of each animal.
-
Aqueous Humor Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 6, 8 hours) post-dose, anesthetize the animals and collect a small volume (e.g., 5-10 µL) of aqueous humor from the anterior chamber using a fine-gauge needle.
-
Sample Analysis: Analyze the aqueous humor samples to determine the concentration of AGN-191976 using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and half-life from the concentration-time data.
Experimental Workflow Diagram
Caption: General experimental workflow for AGN-191976 studies.
Conclusion
The use of beagle dogs and cynomolgus monkeys as animal models has been pivotal in characterizing the ocular hypotensive properties of AGN-191976. The data generated from these studies provide a strong preclinical foundation for its development as a potential therapeutic agent for glaucoma and ocular hypertension. The protocols outlined in these application notes offer a standardized approach for conducting further research and validation studies.
Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of Agn 191976
For Research Use Only.
Introduction
Agn 191976 is a novel synthetic compound identified as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor.[1] TP receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2][3] In pathological contexts, the TP receptor signaling pathway has been implicated in cardiovascular diseases, cancer progression, and metastasis.[1][2][3]
The primary signaling cascade initiated by TP receptor activation involves coupling to Gq and G13 proteins.[4][5] Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium concentrations ([Ca2+]i).[2][4][6] The G13-mediated pathway activates Rho and Rac GTPases, influencing cytoskeletal arrangements.[4] Furthermore, downstream effects of TP receptor activation can include modulation of cell proliferation and apoptosis.[2][7]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and pharmacological effects of this compound on its target, the TP receptor. The described assays are designed to be conducted in a multi-well plate format, suitable for academic research and drug development settings. The protocols cover the assessment of primary signal transduction (calcium flux), as well as downstream cellular consequences such as cell viability and apoptosis.
Signaling Pathway of the Thromboxane A2 (TP) Receptor
Activation of the TP receptor by an agonist such as this compound initiates a signaling cascade that primarily involves Gq-protein activation, leading to an increase in intracellular calcium. This pathway is a key indicator of receptor engagement and activation.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 7. Thromboxane A2 exerts promoting effects on cell proliferation through mediating cyclooxygenase-2 signal in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of AGN 191976 in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 191976 is a potent and selective thromboxane (B8750289) A2 (TxA2) mimetic that functions as a thromboxane A2-sensitive (TP) receptor agonist. In the context of glaucoma research, this compound has demonstrated significant potential as an ocular hypotensive agent. Its mechanism of action, centered on the stimulation of TP receptors within the eye, offers a distinct approach to lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucoma. These application notes provide a comprehensive overview of the use of this compound in preclinical glaucoma studies, including its mechanism of action, quantitative effects on IOP, and detailed experimental protocols.
Mechanism of Action
This compound exerts its ocular hypotensive effects by activating TP receptors, which are G-protein coupled receptors. The primary signaling pathway involves the coupling of the activated TP receptor to Gq and G13 proteins. This activation initiates a downstream cascade beginning with the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses. In the context of the eye's trabecular meshwork, this signaling is believed to modulate aqueous humor outflow, thereby reducing intraocular pressure.[1] It has been shown that this compound increases outflow facility in animal models.
Data Presentation
The ocular hypotensive activity of this compound has been evaluated in preclinical animal models. The following table summarizes the quantitative data on the reduction of intraocular pressure (IOP) in normotensive Beagle dogs.
| Compound | Animal Model | Dose | Route of Administration | Maximum IOP Reduction (mmHg) |
| This compound | Beagle Dog | 2.5 µg | Topical | 11.4 |
Note: The IOP reduction is relative to the contralateral control eye.
Experimental Protocols
In-Vivo Ocular Hypotensive Efficacy Study in a Beagle Dog Model
This protocol outlines the methodology for assessing the IOP-lowering effects of this compound in a normotensive Beagle dog model.
1. Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, adult dogs with no pre-existing ocular abnormalities.
-
Acclimatization: Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the study.
2. Materials:
-
This compound solution (e.g., in a vehicle of 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Calibrated applanation tonometer (e.g., Tono-Pen)
-
Micropipette for drug administration
3. Experimental Procedure:
-
Baseline IOP Measurement:
-
On the day prior to treatment, measure the baseline IOP of both eyes of each dog at a consistent time (e.g., 8:00 AM).
-
Gently restrain the dog and apply one drop of topical anesthetic to each eye.
-
After approximately 30-60 seconds, obtain three IOP readings for each eye using the applanation tonometer and record the average.
-
-
Treatment Administration:
-
On the treatment day, randomly assign dogs to receive either this compound or the vehicle control.
-
Administer a single topical dose (e.g., 2.5 µg in a 25 µL volume) of the assigned test article to one eye. The contralateral eye will serve as the control.
-
-
Post-Treatment IOP Monitoring:
-
Measure IOP in both eyes at regular intervals post-dosing (e.g., hourly for the first 8 hours).
-
Follow the same procedure for IOP measurement as described for the baseline reading.
-
4. Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Determine the difference in IOP between the treated and contralateral control eyes for each animal.
-
Statistically analyze the data (e.g., using a paired t-test or ANOVA) to determine the significance of the IOP-lowering effect of this compound compared to the vehicle control.
In-Vitro Platelet Aggregation Assay
This assay is used to confirm the activity of this compound as a TP receptor agonist.
1. Materials:
-
This compound
-
Human blood collected in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
Agonists for positive control (e.g., ADP, arachidonic acid)
2. Procedure:
-
PRP Preparation: Centrifuge whole human blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Assay:
-
Adjust the platelet count of the PRP with PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add this compound to the PRP and record the change in light transmittance over time. An increase in light transmittance indicates platelet aggregation.
-
Perform dose-response experiments to determine the EC50 of this compound.
-
Conclusion
This compound represents a valuable research tool for investigating the role of the thromboxane A2 signaling pathway in regulating intraocular pressure. Its potent ocular hypotensive effects, mediated through the activation of TP receptors and subsequent enhancement of aqueous humor outflow, make it a compound of significant interest in the development of novel glaucoma therapies. The protocols provided herein offer a framework for the preclinical evaluation of this compound and similar compounds.
References
Preparation of AGN 191976 Solutions for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AGN 191976 solutions for use in both in vitro and in vivo experimental settings. This compound is a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist, which has shown significant ocular hypotensive effects. Proper solution preparation is critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below. Due to the limited availability of public data on this compound, some information regarding solubility and stability is based on a structurally and functionally similar thromboxane A2 mimetic, U-46619. Researchers should perform their own validation.
| Property | Value | Source/Analogy |
| Molecular Formula | C₂₁H₃₄O₄ | Inferred |
| Molecular Weight | 366.5 g/mol | Inferred |
| Appearance | White to off-white solid | Analogy |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Limited solubility in aqueous buffers. | Analogy with U-46619 |
| Storage of Solid | Store at -20°C. Protect from light and moisture. | Standard for prostaglandins |
| Stock Solution Storage | Store stock solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | Analogy with U-46619 |
Signaling Pathway of this compound
This compound exerts its effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor. Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. The primary signaling pathway is depicted below.
Application Notes and Protocols for the Administration of AGN 191976 in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AGN 191976, a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist, in laboratory animals. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.
Compound Profile: this compound
This compound is recognized for its distinct pharmacological activity as a thromboxane A2 mimetic. It has been primarily investigated for its ocular hypotensive properties, demonstrating a potent ability to lower intraocular pressure (IOP) in animal models.[1] Unlike other thromboxane mimetics, its effects on IOP are pronounced, suggesting a unique interaction with TP receptors in ocular tissues.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Species/Tissue | Value |
| EC50 | Rat Aorta | 0.23 nM |
| EC50 | Human Platelets | 24 nM |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound and general guidelines for the administration of similar compounds to laboratory animals.
Ocular Administration for Intraocular Pressure Studies
This protocol is designed for evaluating the ocular hypotensive effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a specific formulation as described in relevant literature)
-
Calibrated micropipette
-
Tonometer suitable for the selected animal species
-
Anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane)
-
Animal restraining device
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for a minimum of 7 days before the experiment.
-
Baseline IOP Measurement: Anesthetize the animal and measure the baseline intraocular pressure in both eyes using a tonometer.
-
Topical Administration: Instill a precise volume (typically 5-10 µL for rodents, 25-50 µL for rabbits or monkeys) of the this compound solution or vehicle control into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Post-administration Monitoring: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration, anesthetize the animal and measure the IOP in both eyes.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes.
Intravenous Administration for Systemic Pharmacokinetic Studies
This protocol is intended for the assessment of the pharmacokinetic profile of this compound.
Materials:
-
This compound formulated in a sterile, injectable vehicle
-
Syringes and needles appropriate for the animal size
-
Catheter (optional, for serial blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Freezer for plasma storage
Procedure:
-
Animal Preparation: Anesthetize the animal and, if applicable, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid artery).
-
Drug Administration: Administer a single bolus dose of the this compound solution via a suitable vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage and Analysis: Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).
Data Presentation
Table 2: Summary of In Vivo Effects of this compound on Intraocular Pressure
| Animal Model | Dose | Route of Administration | Maximum IOP Reduction (%) | Duration of Effect (hours) |
| Dog (Beagle) | Not Specified | Topical | Significant | > 6 |
| Monkey (Cynomolgus) | Not Specified | Topical | Significant | > 6 |
Note: Specific quantitative data on dose and percentage of IOP reduction from publicly available literature is limited. Researchers should perform dose-response studies to determine these parameters.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound exerts its effects by activating the Thromboxane A2 (TP) receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade.
Caption: Signaling pathway of this compound via the TP receptor.
Experimental Workflow for In Vivo Ocular Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of this compound on intraocular pressure.
Caption: Workflow for in vivo ocular administration and IOP measurement.
Disclaimer: These protocols and notes are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
Application Notes and Protocols for Investigating TP Receptor Stimulation by Agn 191976
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the stimulation of the thromboxane (B8750289) A2 receptor (TP receptor) by the potent and selective agonist, Agn 191976. Detailed protocols for key functional assays are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Introduction to TP Receptors and this compound
The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including hemostasis, thrombosis, and smooth muscle contraction.[1][2] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[3] These isoforms can couple to different G proteins, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves the activation of Gq, which stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[3][4] TP receptors can also couple to G13, which activates Rho/Rac signaling pathways.
This compound is a potent and selective agonist of the TP receptor.[5] Its activity has been characterized in various in vitro systems, demonstrating its utility as a tool for studying TP receptor function.
Data Presentation
To facilitate the comparison of the potency of this compound with other common TP receptor agonists, the following table summarizes their half-maximal effective concentrations (EC50) in different functional assays.
| Agonist | Assay System | EC50 | Reference |
| This compound | Rat Aorta (Contraction) | 0.23 nM | [4][5] |
| This compound | Human Platelets (Aggregation) | 24 nM | [4][5] |
| U46619 | Rat Small Airways (Contraction, <250 µm) | 6.9 nM | [3] |
| U46619 | Rat Large Airways (Contraction, >420 µm) | 66 nM | [3] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated upon TP receptor stimulation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound on TP receptors.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a primary function of TP receptor activation in hemostasis.
Experimental Workflow:
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. Carefully collect the upper PRP layer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the maximal aggregation percentage against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the dose-response curve.
-
To confirm TP receptor specificity, perform experiments in the presence of a TP receptor antagonist (e.g., SQ 29548) and observe the rightward shift of the this compound dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay directly measures one of the key downstream signaling events of TP receptor activation via the Gq pathway.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing or stably transfected with the TP receptor (e.g., HEK293 cells). Plate the cells in a 96-well black, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) to remove any extracellular dye.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Smooth Muscle Contraction Assay
This assay assesses the physiological response of smooth muscle tissue to TP receptor stimulation by this compound.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Isolate smooth muscle tissue, such as rat aorta or guinea pig trachea, and cut it into rings or strips.
-
Mounting: Mount the tissue preparations in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes) under a predetermined optimal resting tension.
-
Viability Check: Before adding the agonist, contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.
-
Contraction Measurement:
-
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the isometric contraction using a force transducer.
-
-
Data Analysis:
-
Express the contraction response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of contraction against the logarithm of the this compound concentration to construct a dose-response curve and calculate the EC50 value.
-
Specificity can be confirmed by pre-incubating the tissue with a TP receptor antagonist.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively design and execute experiments to thoroughly investigate the stimulation of TP receptors by this compound and further elucidate the role of this important signaling pathway in various physiological and disease states.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Smooth Muscle Contraction [reactome.org]
- 5. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Agn 191976 solubility and stability in solution
Disclaimer: The following information is provided for research purposes only. Due to the limited publicly available data for AGN 191976, this guide is based on general laboratory practices for handling research compounds. Researchers should always consult any available supplier-specific information and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Due to the absence of specific solubility data for this compound, a general approach for dissolving novel organic compounds should be followed. It is recommended to start with common laboratory solvents in small quantities to test solubility.
Recommended Starting Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (EtOH)
-
A mixture of DMSO and Ethanol
It is advisable to start with DMSO as many organic compounds are soluble in it. If solubility is limited, a mixture with ethanol or gentle warming may improve dissolution. Always use high-purity, anhydrous solvents to avoid degradation of the compound.
Q2: How should I prepare a stock solution of this compound?
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (if known), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound solid and in solution?
While specific stability data is unavailable, general best practices for storing research compounds should be followed to minimize degradation.
| Form | Storage Temperature | Light Conditions | Other Recommendations |
| Solid | -20°C or -80°C | Store in a light-protected vial | Keep in a desiccator to protect from moisture. |
| In Solution | -20°C or -80°C | Store in light-protected aliquots | Minimize freeze-thaw cycles by using single-use aliquots. |
Q4: How can I troubleshoot issues with this compound not dissolving?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Extend the sonication period up to 30 minutes.
-
Gentle Warming: Warm the solution in a water bath up to 37°C. Avoid excessive heat as it may degrade the compound.
-
Try a Co-Solvent System: If using a single solvent is unsuccessful, a mixture of solvents (e.g., DMSO:Ethanol) might improve solubility.
-
Check Compound Purity: Impurities in the compound can affect its solubility.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results in your experiments involving this compound could be due to several factors related to its handling and stability.
Logical Troubleshooting Flow:
Technical Support Center: Optimizing Pan-RAR Antagonist AGN 194310 Concentration for In Vitro Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the pan-Retinoic Acid Receptor (RAR) antagonist, AGN 194310, in in vitro studies.
Important Note for Researchers: Initial inquiries regarding "Agn 191976" indicated a potential misidentification. Our findings confirm that this compound is a thromboxane (B8750289) A2-sensitive (TP) receptor agonist. This guide has been developed to address the intended research application of a pan-RAR antagonist, focusing on the well-documented compound AGN 194310 .
Frequently Asked Questions (FAQs)
Q1: What is AGN 194310 and what is its mechanism of action?
A1: AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs). It exhibits high affinity for all three RAR isotypes: RARα, RARβ, and RARγ, with Kd values of 3 nM, 2 nM, and 5 nM, respectively.[1] By binding to these receptors, AGN 194310 blocks the transcriptional activity of RARs that would normally be initiated by retinoic acid or synthetic RAR agonists.[2] It does not have significant affinity for retinoid X receptors (RXRs).[3]
Q2: What are the common in vitro applications of AGN 194310 in cancer research?
A2: AGN 194310 has been shown to be a potent growth inhibitor of various cancer cells, particularly prostate carcinoma cells.[4][5] Its primary in vitro applications in this field include:
-
Inhibiting cancer cell proliferation and colony formation.[1][4]
-
Inducing cell cycle arrest, typically in the G1 phase.[4][6]
-
Promoting apoptosis (programmed cell death) in cancer cells.[1][4]
-
Studying the role of RAR signaling in cancer cell survival and maintenance.[5]
-
Investigating the potential for RAR antagonists as therapeutic agents.[4][7]
Q3: What is a typical starting concentration range for AGN 194310 in cell culture experiments?
A3: The optimal concentration of AGN 194310 will vary depending on the cell line and the specific biological endpoint being measured. Based on available data, a good starting point for in vitro studies would be in the low nanomolar to low micromolar range. For colony formation assays in prostate cancer cell lines, IC50 values are reported to be between 16 nM and 34 nM.[1] For growth inhibition in microtiter well assays, IC50 values range from approximately 180 nM to 350 nM in prostate cancer cell lines.[4] Apoptosis has been observed at a concentration of 1 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is there a known interaction between RAR signaling, antagonized by AGN 194310, and the Wnt/β-catenin pathway?
A4: Yes, there is evidence of crosstalk between the RAR and Wnt/β-catenin signaling pathways. One study suggests that retinoic acid can stimulate Wnt/β-catenin signaling, while RARγ can inhibit it in chondrocytes.[8] While direct studies on the effect of AGN 194310 on the Wnt/β-catenin pathway in cancer cells are not detailed in the provided results, the known interaction suggests that antagonizing RARs with AGN 194310 could potentially modulate Wnt/β-catenin signaling. This represents an area for further investigation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation | Sub-optimal concentration: The concentration of AGN 194310 may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your cell line. |
| Cell line insensitivity: The cell line may not be dependent on RAR signaling for survival or proliferation. | Confirm the expression of RARs (α, β, γ) in your cell line using techniques like qPCR or Western blot. Consider testing the compound on a known sensitive cell line (e.g., LNCaP, PC-3, DU-145) as a positive control.[1][4] | |
| Compound degradation: Improper storage or handling may have led to the degradation of AGN 194310. | AGN 194310 stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. | |
| Precipitation of AGN 194310 in culture medium | Poor solubility: AGN 194310 has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] When preparing the working solution, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and does not affect cell viability. If precipitation occurs upon dilution, gentle warming or sonication may aid dissolution.[1] |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can influence cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. For studies on RAR antagonists, consider using serum-free or low-serum conditions to avoid interference from retinoids present in the serum.[5] |
| Variability in compound preparation: Inaccurate dilutions or incomplete dissolution of the stock solution. | Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is completely dissolved before making dilutions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of AGN 194310 in Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| LNCaP | Colony Formation | 16 nM | [1] |
| PC-3 | Colony Formation | 18 nM | [1] |
| DU-145 | Colony Formation | 34 nM | [1] |
| LNCaP | Growth Inhibition (Microtiter Plate) | 343 ± 78 nM | [4] |
| PC-3 | Growth Inhibition (Microtiter Plate) | 183 ± 76 nM | [4] |
| DU-145 | Growth Inhibition (Microtiter Plate) | 243 ± 56 nM | [4] |
| LNCaP | Apoptosis Induction | 1 µM (after 72 hours) | [1][4] |
Table 2: Binding Affinity of AGN 194310 for Retinoic Acid Receptors
| Receptor | Kd (Dissociation Constant) | Reference |
| RARα | 3 nM | [1] |
| RARβ | 2 nM | [1] |
| RARγ | 5 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Growth Inhibition Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of AGN 194310 in DMSO. Create a serial dilution of AGN 194310 in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of AGN 194310 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: If using MTT, add the solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of AGN 194310 (e.g., 1 µM) or vehicle control for the specified time (e.g., 72 hours).[1][4]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and point of inhibition by AGN 194310.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for characterizing the effects of AGN 194310 in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. rndsystems.com [rndsystems.com]
- 4. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.canberra.edu.au [library.canberra.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin and Retinoic Acid Receptor Signaling Pathways Interact to Regulate Chondrocyte Function and Matrix Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Agn 191976
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Agn 191976, a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist. The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a thromboxane A2 mimetic that acts as a potent and selective agonist for the thromboxane A2 (TP) receptor. Its primary on-target effect is the activation of TP receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events.
Q2: What are the known downstream signaling pathways activated by TP receptor agonists like this compound?
Upon activation by an agonist such as this compound, the TP receptor primarily couples to two main G-protein families:
-
Gq/11: This activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2]
-
G12/13: This coupling results in the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell shape, migration, and contraction.[2][3]
There is also evidence that TP receptors can couple to other G-proteins, including Gi and Gs, suggesting a broad range of cellular responses.[4][5]
Q3: Are there different subtypes of TP receptors that could be differentially activated by this compound, potentially leading to varied effects?
Yes, in humans, two main TP receptor isoforms have been identified, arising from alternative splicing of the same gene:
-
TPα: This is the predominant isoform found in platelets and is also widely expressed in other tissues.[6][7]
-
TPβ: This isoform differs from TPα in its C-terminal cytoplasmic tail and is found in tissues such as the endothelium.[3][8]
While this compound is a selective TP receptor agonist, subtle differences in its binding or activation of these isoforms in various tissues could contribute to a spectrum of physiological responses.
Q4: What are the potential systemic or "off-target" effects of activating TP receptors with this compound in my experiments?
The term "off-target" in the context of this compound refers to the physiological consequences of TP receptor activation in tissues beyond the primary target of investigation. Given the widespread distribution of TP receptors, researchers should be aware of potential systemic effects, which include:
-
Cardiovascular: Vasoconstriction and platelet aggregation are the most well-known effects of TP receptor activation.[1][9] Unintended systemic exposure could potentially influence blood pressure and hemostasis.
-
Respiratory: TP receptors are present in bronchial smooth muscle, and their activation can lead to bronchoconstriction.[7][10]
-
Renal and Gastrointestinal: TP receptors are also found in the kidneys and intestinal tissues, where they can modulate blood flow and smooth muscle contraction.[7][10]
-
Immune System: TP receptors have been identified on immune cells and may play a role in modulating immune and inflammatory responses.[10]
Researchers should carefully consider the route of administration and potential for systemic exposure of this compound in their experimental models.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Variability in TP receptor expression levels between cell lines or primary cell batches.
-
Troubleshooting Step: Verify TP receptor expression in your specific cell model using techniques like qPCR, western blot, or flow cytometry.
-
Possible Cause: Desensitization of the TP receptor due to prolonged or repeated exposure to this compound.
-
Troubleshooting Step: Optimize incubation times and concentrations. Include appropriate washout steps in your protocol.
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Complex physiological regulation in vivo that is not recapitulated in vitro. The presence of endogenous TP receptor ligands or other signaling molecules could modulate the effects of this compound.
-
Troubleshooting Step: When possible, measure relevant physiological parameters in your in vivo model (e.g., blood pressure, platelet aggregation) to correlate with your experimental findings.
-
Possible Cause: Pharmacokinetic properties of this compound leading to different effective concentrations at the target tissue in vivo compared to the nominal concentration used in vitro.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in your in vivo model.
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound and Related Compounds
| Compound | Receptor Target | Primary Action | Noted Effects |
| This compound | TP Receptor | Potent and Selective Agonist | Ocular hypotensive; potent vasoconstrictor |
| U-46619 | TP Receptor | Agonist | Potent vasoconstrictor and platelet aggregator; often used as a reference compound |
| SQ 29,548 | TP Receptor | Antagonist | Blocks the effects of TP receptor agonists; used in radioligand binding assays |
| Seratrodast | TP Receptor | Antagonist | Investigated for asthma and other conditions |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for TP Receptor Occupancy
This protocol is used to determine the binding affinity of this compound to the TP receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express TP receptors (e.g., HEK293 cells transfected with the TP receptor).
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled TP receptor antagonist (e.g., [3H] SQ 29,548), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the Gq signaling pathway.
-
Cell Preparation: Plate cells expressing TP receptors in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the concentration of this compound.
Visualizations
Caption: TP Receptor Signaling Pathway activated by this compound.
Caption: Logical workflow for investigating this compound effects.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 9. primescholars.com [primescholars.com]
- 10. Overview of physiological and pathophysiological effects of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Agn 191976-Induced Platelet Aggregation Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Agn 191976 in platelet aggregation assays. The information is designed to address common challenges and ensure reliable, reproducible experimental outcomes.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to specific issues you may encounter during your platelet aggregation experiments with this compound.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Why am I observing no or significantly reduced platelet aggregation with this compound? | Reagent Issues: • Incorrect concentration of this compound. • Degradation of this compound due to improper storage or handling. | Reagent Verification: • Prepare fresh this compound solutions for each experiment. Verify the final concentration in the assay. • Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[1] |
| Sample Quality/Handling: • Low platelet count in the platelet-rich plasma (PRP). • Platelets were unintentionally activated during blood collection or PRP preparation.[2][3] • The time between blood collection and the assay is too long (ideally < 4 hours).[2][4] | Sample Integrity Check: • Measure the platelet count in your PRP and adjust if necessary (a typical range is 200-300 x 10⁹/L). • Review blood collection and PRP preparation techniques to minimize platelet activation (e.g., use a 19-21 gauge needle, discard the first few mL of blood). | |
| Biological Factors: • Donor may have a hereditary platelet function disorder, such as a defective thromboxane (B8750289) A2 (TP) receptor or a downstream signaling pathway defect. • Donor may be on medication that affects platelet function (e.g., aspirin, NSAIDs). | Donor & Agonist Specificity: • Screen donors for medication history. • Test platelet response to other agonists (e.g., ADP, collagen) to determine if the lack of response is specific to the thromboxane A2 pathway. | |
| Instrument Malfunction: • Incorrect instrument settings (e.g., temperature not at 37°C, incorrect stir speed). • Improper calibration of the aggregometer. | Instrument Calibration & Setup: • Ensure the aggregometer is properly warmed to 37°C and calibrated using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation. • Verify that the stir bar is functioning correctly in the cuvette. | |
| 2. Why are my aggregation curves not reproducible between replicates? | Pre-analytical Variables: • Inconsistent timing between blood collection and experiment initiation. • Variation in sample handling, temperature, or mixing of PRP before aliquoting. | Standardize Procedures: • Process all samples within the same timeframe after collection. • Maintain a consistent temperature for sample storage and processing. • Gently invert the PRP tube several times before taking an aliquot for each replicate. |
| Pipetting Errors: • Inaccurate pipetting of PRP or this compound. | Improve Technique: • Calibrate pipettes regularly. • Ensure consistent and accurate pipetting technique. | |
| 3. Why am I observing spontaneous platelet aggregation? | Sample Preparation: • Platelet activation due to traumatic venipuncture or vigorous handling of blood samples. • Contamination with tissue factor. • Storing blood or PRP samples at cold temperatures. | Refine Sample Handling: • Use a clean venipuncture technique and discard the first 2-3 mL of blood. • Ensure all handling steps are gentle. • Always store and process blood samples for aggregation studies at room temperature. |
| Instrument Issue: • Contaminated cuvettes or stir bars. | Check Equipment: • Use clean, disposable cuvettes and stir bars for each sample. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelets? A1: this compound is a potent and selective thromboxane A2 (TxA2) receptor agonist. In platelets, it mimics the action of endogenous TxA2 by binding to the thromboxane prostanoid (TP) receptor, which is a G protein-coupled receptor. This binding initiates a signaling cascade that leads to an increase in intracellular calcium, causing platelet shape change, degranulation, and ultimately, aggregation.
Q2: What is the recommended concentration range for this compound in human platelet aggregation assays? A2: this compound has an EC50 (half-maximal effective concentration) of 24 nM in human platelets. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, as the response can vary between donors. A starting point could be a concentration range that brackets the EC50 value.
Q3: How should I prepare and store this compound? A3: You should always refer to the manufacturer's Certificate of Analysis for specific storage and handling instructions. Generally, it is advisable to prepare fresh solutions of this compound for each experiment to avoid degradation and ensure consistent activity. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What are the critical pre-analytical factors to control in this compound-induced aggregation assays? A4: Several pre-analytical factors can significantly impact results:
-
Blood Collection: Use a clean venipuncture with a 19-21 gauge needle. Discard the first few milliliters of blood to avoid tissue factor contamination.
-
Anticoagulant: Use 3.2% sodium citrate (B86180) with a precise 9:1 blood-to-anticoagulant ratio.
-
Temperature: Transport and store blood samples at room temperature. Cooling can cause platelet activation.
-
Time: Perform the assay within 2 to 4 hours of blood collection for optimal results.
Q5: What could cause a lack of response to this compound while the platelets still respond to other agonists like ADP or collagen? A5: This specific lack of response strongly suggests a defect in the thromboxane A2 pathway. This could be due to a genetic variation or dysfunction of the TP receptor itself or a problem with the downstream signaling proteins coupled to this receptor. In such cases, the platelet activation pathways triggered by ADP (P2Y1/P2Y12 receptors) or collagen (GPVI receptor) would remain intact.
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Compound | Assay System | EC50 Value |
| This compound | Rat Aorta | 0.23 nM |
| This compound | Human Platelets | 24 nM |
Experimental Protocols
Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the standard method for measuring platelet aggregation in platelet-rich plasma (PRP) induced by this compound.
1. Blood Collection
-
Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Discard the first 2-3 mL of blood to prevent contamination with tissue factor.
-
Handle the blood sample gently by inverting the tube a few times to mix; do not shake.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Process blood samples within one hour of collection. Keep samples at room temperature throughout the procedure.
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Using a sterile pipette, carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene (B1209903) tube. Avoid disturbing the buffy coat.
-
To prepare PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Allow the prepared PRP to rest for at least 30 minutes at room temperature before starting the assay.
3. Instrument Setup and Calibration
-
Turn on the aggregometer and allow the heating block to warm to 37°C.
-
Pipette PPP into a cuvette to set the 100% light transmission baseline.
-
Pipette PRP into another cuvette to set the 0% light transmission baseline.
4. Aggregation Assay Procedure
-
Pipette the required volume of PRP (e.g., 250-450 µL, depending on the aggregometer) into a cuvette containing a sterile magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
If testing an inhibitor, add the inhibitor or vehicle control and incubate for the desired time.
-
Move the cuvette to the measurement channel. Start recording the baseline for 1-2 minutes to ensure stability.
-
Add the desired final concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes) to obtain the aggregation curve.
5. Data Analysis
-
Determine the maximum platelet aggregation percentage for each sample from the aggregation curve.
-
If testing inhibitors, calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in human platelets.
Experimental Workflow
Caption: Workflow for this compound-induced platelet aggregation assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for weak or absent aggregation.
References
Technical Support Center: Improving the Reproducibility of Agn 191976 Experiments
Agn 191976 Technical Data Sheet
| Property | Value | Reference |
| IUPAC Name | 7-[2-[[(4-azidophenyl)amino]carbonyl]hydrazino]-5-heptynoic acid | PubChem |
| Molecular Formula | C14H16N6O3 | PubChem |
| Molecular Weight | 316.32 g/mol | PubChem |
| Mechanism of Action | Thromboxane (B8750289) A2 (TP) receptor agonist | [1] |
| Primary Applications | Ocular hypotensive agent, platelet aggregation studies, smooth muscle contraction assays | [1] |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Storage | Store at -20°C. Protect from light. | N/A |
Clarification of Mechanism of Action
Initial information may incorrectly associate this compound with Retinoic Acid Receptor (RAR) agonism. This is likely due to confusion with other compounds from the same company prefixed "AGN," such as AGN 193109, which is an RAR antagonist. It is critical for experimental design and data interpretation to note that This compound is a potent Thromboxane A2 (TP) receptor agonist and does not have reported activity on RARs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound that acts as a potent Thromboxane A2 (TP) receptor agonist. It mimics the action of the endogenous ligand, Thromboxane A2, by binding to and activating TP receptors, which are G-protein coupled receptors. This activation leads to various physiological responses, including platelet aggregation, smooth muscle contraction, and a decrease in intraocular pressure.[1]
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C and protected from light to prevent degradation. For creating stock solutions, use anhydrous solvents like DMSO or ethanol. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can reduce the compound's activity.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used in studies related to:
-
Ocular Pharmacology: As an ocular hypotensive agent to study the role of TP receptors in regulating intraocular pressure.[1]
-
Hematology: To induce platelet aggregation in vitro for studying the mechanisms of thrombosis and evaluating antiplatelet therapies.
-
Cardiovascular and Pulmonary Research: To induce smooth muscle contraction in isolated tissue preparations (e.g., aortic rings, tracheal strips) to investigate vascular and airway reactivity.
Q4: Are there different isoforms of the TP receptor that I should be aware of?
A4: Yes, in humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. While they share a high degree of similarity, they can differ in their signaling pathways and desensitization patterns. The predominant isoform in platelets is TPα. When designing experiments, it is important to consider which isoform is expressed in your model system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected potency of this compound | Compound Degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare fresh stock solutions from powder stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. Protect all solutions from light. |
| Solvent Effects: High concentrations of solvents like DMSO can have independent biological effects. | Ensure the final solvent concentration in your assay is low (typically <0.1%) and include a vehicle control with the same solvent concentration. | |
| Incorrect Concentration: Errors in calculating dilutions or pipetting inaccuracies. | Double-check all calculations for serial dilutions. Use calibrated pipettes and ensure proper pipetting technique. | |
| High variability between experimental replicates | Biological Variation: Differences in primary cells or tissues from different donors/animals. | Increase the number of biological replicates. For in vitro assays, pool cells from multiple donors if possible. For tissue bath experiments, use tissues from animals of the same age, sex, and strain. |
| Inconsistent Tissue Preparation: Variations in dissection technique, mounting of tissues, or equilibration time. | Standardize the dissection and mounting procedures. Ensure all tissues are equilibrated under the same tension and for the same amount of time before adding the agonist. | |
| Platelet Activation State: Premature activation of platelets during preparation. | Handle blood samples gently. Use appropriate anticoagulants and process samples promptly at room temperature. Allow platelets to rest for at least 30 minutes after preparation before starting the experiment. | |
| No response or a very weak response to this compound | Low or Absent TP Receptor Expression: The cell line or tissue used may not express TP receptors at a sufficient level. | Verify TP receptor expression using methods like qPCR, Western blot, or immunohistochemistry. Select a cell line or tissue known to express TP receptors. |
| Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and downregulation. | For kinetic studies, measure responses at early time points. In tissue bath experiments, ensure adequate washout periods between cumulative additions of the agonist. | |
| Non-viable Tissue/Cells: The isolated tissue or cells may be damaged or dead. | Test tissue viability with a high-potassium solution (e.g., 60 mM KCl) at the end of each experiment to confirm its ability to contract. For cell-based assays, perform a viability test (e.g., trypan blue exclusion). | |
| Unexpected off-target effects | Activation of other Prostanoid Receptors: At high concentrations, this compound might interact with other related prostanoid receptors. | Perform a dose-response curve to determine the optimal concentration range. Use a selective TP receptor antagonist (e.g., SQ 29548) to confirm that the observed effects are mediated through the TP receptor. |
| Solvent Artifacts: The vehicle (e.g., DMSO) may be causing the unexpected effect. | Run a vehicle control at the highest concentration used in the experiment to rule out solvent-induced effects. |
Detailed Methodologies
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing platelet aggregation induced by this compound.
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.
-
Place a cuvette with PRP and a magnetic stir bar into the aggregometer and allow it to equilibrate for a few minutes. Set the baseline (0% aggregation).
-
Replace the PRP with PPP to set the 100% aggregation level.
-
Add a specific volume of this compound stock solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Perform a dose-response curve by testing a range of this compound concentrations.
-
Smooth Muscle Contraction Assay using an Isolated Organ Bath
This protocol describes the measurement of smooth muscle contraction in response to this compound using isolated aortic rings.
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a fine wire if studying direct smooth muscle effects.
-
-
Mounting the Tissue:
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes during this period.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). Once the contraction reaches a plateau, wash the tissue with fresh buffer until it returns to baseline tension.
-
-
Experimental Protocol:
-
Once the tissue is stable, add cumulative concentrations of this compound to the organ bath, allowing the contractile response to stabilize at each concentration before adding the next.
-
Record the changes in isometric tension.
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the TP receptor.
Caption: General experimental workflow for this compound in vitro assays.
References
Agn 191976 storage and handling best practices
Welcome to the technical support center for AGN 191976. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While general guidance suggests that this compound can be stored at room temperature for users in the continental United States, it is critical to refer to the Certificate of Analysis (CofA) provided by your supplier for specific storage temperature and condition recommendations.[1][2][3] Storage conditions may vary based on the formulation and supplier. For long-term storage, it is advisable to store the compound under the conditions specified in the product's technical documentation.
Q2: How should I handle this compound in the laboratory?
As a biologically active compound, proper handling of this compound is essential to ensure user safety and compound stability. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed handling instructions, please consult the handling instructions sheet provided by your supplier.[2][3]
Q3: What is the recommended procedure for reconstituting this compound?
Q4: Is there any information available on the stability of this compound in solution?
There is currently no publicly available data on the stability of this compound in solution. It is best practice to prepare solutions fresh for each experiment to avoid potential degradation. If storage of a stock solution is necessary, it should be stored at or below -20°C and used within a short period. It is recommended to perform a stability test for your specific experimental conditions if the solution needs to be stored for an extended time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to compound degradation. | Verify that the compound has been stored according to the supplier's recommendations on the Certificate of Analysis. Use a fresh vial of the compound if degradation is suspected. |
| Inaccurate solution concentration. | Ensure accurate weighing of the compound and precise measurement of the solvent. Use a calibrated balance and appropriate volumetric glassware. | |
| Solution instability. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Refer to the supplier's technical documentation for recommended solvents. If not specified, perform small-scale solubility tests with common solvents (e.g., DMSO, ethanol). Sonication may aid in dissolution. |
| Unexpected biological activity | Compound impurity. | Review the purity information on the Certificate of Analysis. If purity is a concern, consider purchasing from a different supplier or performing purification. |
Experimental Protocols & Methodologies
Detailed experimental protocols for working with this compound are not widely available in the public domain. Researchers who have utilized this compound in published studies are the best source for specific methodological insights. For example, studies on its effects as a thromboxane (B8750289) A2-mimetic may provide details on its use in in-vitro and in-vivo assays.[4][5]
Visualizing Experimental Workflow
To ensure proper handling and preparation of this compound for an experiment, the following logical workflow should be followed.
Caption: Logical workflow for the preparation and use of this compound.
Signaling Pathway Context
This compound is known to be a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][6] Its mechanism of action involves binding to and activating this G-protein coupled receptor, which can initiate a variety of downstream signaling cascades.
Caption: Simplified signaling pathway of this compound via the TP receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a novel thromboxane A2-mimetic with ocular hypotensive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AGN-191976 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. gentaur.com [gentaur.com]
Identifying potential artifacts in Agn 191976 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AGN 191976, a potent thromboxane (B8750289) A2 (TP) receptor agonist. The information herein is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have low activity or inconsistent results. What are the possible causes?
A1: Several factors can contribute to reduced or inconsistent activity of this compound:
-
Improper Storage: this compound, like other lipid-based molecules, may be sensitive to degradation. It should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
Solvent Issues: The choice of solvent and its concentration can impact the stability and delivery of this compound. For in vitro assays, it is recommended to dissolve this compound in a suitable organic solvent such as DMSO or ethanol (B145695) at a high concentration to create a stock solution. The final concentration of the organic solvent in the aqueous assay buffer should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
-
Adsorption to Plastics: Thromboxane analogs can be "sticky" and adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. To mitigate this, consider using low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the assay buffer before transferring the compound can also help.
Q2: I am observing platelet aggregation in my control samples (without this compound). What could be the reason?
A2: Spontaneous platelet aggregation in control samples can be caused by:
-
Mechanical Activation: Overly vigorous vortexing or stirring of platelet-rich plasma (PRP) can mechanically activate platelets. Handle PRP gently at all times.
-
Contamination: Contamination of glassware or reagents with platelet agonists (e.g., thrombin, ADP) can lead to unwanted activation. Ensure all materials are scrupulously clean.
-
Incorrect Anticoagulant: The choice and concentration of the anticoagulant are critical. Citrate (B86180) is commonly used for platelet studies. Improper blood collection or an incorrect blood-to-anticoagulant ratio can affect platelet function.
Q3: The dose-response curve for this compound in my vasoconstriction assay is not sigmoidal as expected. What could be the issue?
A3: An abnormal dose-response curve in a vasoconstriction assay may result from:
-
Tissue Viability: The health of the isolated blood vessel is paramount. Ensure proper dissection and handling techniques to maintain the integrity of the endothelial and smooth muscle layers. The tissue should be kept in a carbogen-gassed physiological salt solution at the appropriate temperature.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization or downregulation, resulting in a plateau or even a decrease in response at higher doses. Ensure cumulative concentration additions are timed appropriately.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous assay buffer, leading to a non-linear and difficult-to-interpret dose-response relationship. Visually inspect the solution at high concentrations for any signs of precipitation.
Q4: Are there known off-target effects for this compound?
A4: While this compound is a selective TP receptor agonist, like any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. It is good practice to include a TP receptor antagonist (e.g., SQ 29548) in your experimental design to confirm that the observed effects of this compound are indeed mediated by TP receptor activation. A reduction or abolition of the this compound-induced response in the presence of the antagonist would support on-target activity.
Data Presentation
Table 1: Potency of Thromboxane Receptor Agonists and Antagonists
| Compound | Receptor | Assay System | Potency (pA2 or pEC50) | Reference |
| This compound | TP | Dog and Monkey IOP | Potent Ocular Hypotensive | [1] |
| U-46619 | TP | Human Platelets | ~7.5 (pEC50) | General Literature |
| I-BOP | TP | Various | ~8.0 - 9.0 (pEC50) | General Literature |
| SQ 29548 | TP | Dog Ocular Model | Antagonist Activity | [1] |
| GR 32191 | TP | Human Platelets | ~8.5 - 9.5 (pA2) | General Literature |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into a siliconized glass cuvette with a stir bar.
-
Place the cuvette in the aggregometer (37°C) and allow the baseline to stabilize. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 50 µL of this compound solution (at various concentrations) or vehicle control to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. Plot the concentration-response curve to determine the EC50 value.
Vasoconstriction Assay using Isolated Aortic Rings
Objective: To assess the contractile effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat) according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. After equilibration, contract the rings with a high-potassium solution (e.g., 60 mM KCl) to check for viability. Wash the rings and allow them to return to baseline.
-
Assay Procedure:
-
Once a stable baseline is achieved, add this compound cumulatively to the organ bath, allowing the contractile response to plateau at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis: Express the contractile response to this compound as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
References
How to control for confounding variables with Agn 191976
Welcome to the technical support center for researchers utilizing Agn 191976. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing robust experiments while effectively controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist. It mimics the action of thromboxane A2, a naturally occurring prostanoid, by binding to and activating TP receptors. This activation triggers downstream signaling pathways, leading to various physiological responses, including a notable reduction in intraocular pressure (IOP).[1]
Q2: What are the common confounding variables to consider in experiments with this compound?
A2: Several factors can influence the outcomes of experiments with this compound and should be carefully controlled. These include:
-
Animal-related variables: Age, sex, weight, and genetic background of the animal models can all impact the response to this compound. Stress from handling can also affect physiological measurements like intraocular pressure.[2]
-
Off-target effects: While this compound is selective for the TP receptor, the possibility of it interacting with other receptors at higher concentrations should be considered.
-
Confounding by indication: In studies involving disease models, the underlying pathology can influence the outcome and may be correlated with the treatment, making it difficult to isolate the true effect of this compound.
-
Systemic effects: Although often administered locally (e.g., topically to the eye), some systemic absorption can occur, potentially leading to unintended physiological changes.
-
Anesthesia: The type and depth of anesthesia used during experiments can significantly impact physiological parameters, including intraocular pressure and cardiovascular function.
Q3: How can I control for confounding variables in my experimental design?
A3: Several strategies can be employed to minimize the impact of confounding variables:
-
Randomization: Randomly assign subjects to treatment and control groups to ensure an even distribution of known and unknown confounders.
-
Control Groups: Always include appropriate control groups, such as a vehicle control (the formulation without this compound) and a positive control (a compound with a known effect).
-
Matching: In some cases, it may be appropriate to match subjects in the treatment and control groups based on key characteristics like age or weight.
-
Restriction: Limit the study population to a specific subgroup to reduce variability (e.g., using only male rabbits of a specific age and weight range).
-
Statistical Control: In the analysis phase, statistical methods like Analysis of Covariance (ANCOVA) can be used to adjust for the effects of known confounders.
Q4: What is the expected effect of this compound on intraocular pressure (IOP)?
A4: this compound has been shown to be a potent ocular hypotensive agent in animal models, causing a significant reduction in IOP.[3] However, the magnitude and duration of this effect can vary depending on the dose, formulation, and animal species. Interestingly, the structurally similar TP receptor agonist U-46619 does not appear to lower IOP, suggesting the existence of heterogeneous TP-receptor populations in the eye.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IOP measurements between subjects in the same group. | 1. Inconsistent drug administration technique.2. Stress-induced IOP fluctuations due to animal handling.3. Underlying individual differences in physiology. | 1. Ensure consistent volume and placement of topical eye drops. Utilize a micropipette for accurate dosing.2. Acclimatize animals to the experimental procedures and handling to minimize stress.3. Increase sample size to improve statistical power and account for individual variability. |
| No significant change in IOP after this compound administration. | 1. Inactive compound or improper storage.2. Insufficient dose.3. Tachyphylaxis (reduced response after repeated administration).4. Incorrect measurement technique. | 1. Verify the activity of the this compound batch with an in vitro assay (e.g., platelet aggregation). Store the compound as recommended.2. Perform a dose-response study to determine the optimal concentration.3. Investigate the effects of repeated dosing and consider a washout period between treatments.4. Ensure the tonometer is properly calibrated and that measurements are taken at consistent time points. |
| Unexpected systemic side effects observed. | 1. Systemic absorption of the topically administered drug.2. Off-target effects of this compound. | 1. Reduce the volume of the topical dose or consider a formulation that minimizes systemic absorption.2. In vitro receptor binding assays can be used to assess the specificity of this compound for the TP receptor compared to other prostanoid receptors. |
| Contradictory results compared to published literature. | 1. Differences in experimental models (species, strain).2. Variations in experimental protocols (anesthesia, drug formulation).3. Presence of uncontrolled confounding variables. | 1. Carefully compare your experimental model to those used in the literature.2. Standardize your protocol and ensure all variables are consistent across experiments.3. Re-evaluate your experimental design for potential uncontrolled confounders and implement appropriate control measures. |
Data Presentation
Table 1: Template for Dose-Response Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model
| This compound Concentration | N (eyes) | Baseline IOP (mmHg ± SEM) | IOP at 2 hours post-treatment (mmHg ± SEM) | Mean IOP Reduction (mmHg ± SEM) | % IOP Reduction |
| Vehicle Control | |||||
| 0.01% | |||||
| 0.1% | |||||
| 1% |
Researchers should populate this table with their own experimental data, ensuring to include the number of subjects, baseline measurements, post-treatment measurements, and the calculated mean and percentage of IOP reduction. Statistical analysis should be performed to determine the significance of the observed effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Intraocular Pressure Reduction in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2.0-2.5 kg
-
Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., saline or a specific formulation buffer)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Calibrated tonometer (e.g., Tono-Pen)
-
Micropipette for drug administration
3. Procedure:
-
Acclimatization: Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Take at least three readings per eye and average them.
-
-
Drug Administration:
-
Randomly assign rabbits to treatment groups (e.g., vehicle control, different concentrations of this compound).
-
Instill a precise volume (e.g., 50 µL) of the test solution into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes in the this compound-treated eyes to the vehicle-treated eyes using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessing the Specificity of this compound for the TP Receptor
1. Method:
-
Utilize an in vitro receptor binding assay or a functional assay with cells expressing different prostanoid receptors (e.g., EP, FP, IP receptors) in addition to the TP receptor.
2. Procedure (Functional Assay Example):
-
Culture cells stably expressing either the TP receptor or other prostanoid receptors.
-
Stimulate the cells with a range of concentrations of this compound.
-
Measure a downstream signaling event appropriate for the receptor being tested (e.g., calcium mobilization for Gq-coupled receptors like the TP receptor).
-
Generate dose-response curves for this compound at each receptor subtype.
-
Positive Controls: Use known selective agonists for each of the other prostanoid receptors to confirm the responsiveness of the cell lines.
-
Negative Control: Use a vehicle control to establish the baseline response.
3. Data Analysis:
-
Compare the potency (EC50) and efficacy (Emax) of this compound at the TP receptor to its activity at other prostanoid receptors. A significantly higher potency and/or efficacy at the TP receptor indicates selectivity.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the TP receptor.
Caption: Experimental workflow for in vivo IOP studies with this compound.
Caption: Logical relationship for controlling confounding variables.
References
Minimizing non-specific binding of Agn 191976 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Agn 191976 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel thromboxane (B8750289) A2-mimetic.[1] It exerts its effects by stimulating thromboxane A2-sensitive (TP) receptors, which makes it a potent ocular hypotensive agent.[1] Its pharmacological activity is similar to the well-characterized prostaglandin (B15479496) H2/thromboxane A2 (PGH2/TxA2) mimetic, U-46619, though their effects on intraocular pressure differ.[1]
Q2: What are the common causes of high non-specific binding in assays?
High non-specific binding in assays, which often manifests as a high background signal, can be caused by several factors. These include insufficient blocking of the assay plate or membrane, suboptimal antibody concentrations, issues with washing steps, or problematic sample matrices.[2][3] The choice of blocking buffer and other reagents can also significantly impact the level of non-specific binding.
Q3: How can I reduce high background in my ELISA?
To reduce high background in an ELISA, you can try several strategies. These include increasing the number and duration of wash steps, optimizing the concentration of your blocking buffer, and adding a non-ionic detergent like Tween-20 to your wash buffers. Additionally, ensuring your reagents are not contaminated and that the laboratory temperature is within the recommended range (18–25°C) can be beneficial.
Troubleshooting Guides
Issue: High Background Signal in an this compound Competition ELISA
High background in a competition ELISA for this compound can obscure the specific signal and lead to inaccurate determination of its binding affinity. The following guide provides a systematic approach to troubleshoot and minimize this issue.
Troubleshooting Workflow
Caption: A workflow for troubleshooting high background signals.
Detailed Methodologies
1. Optimization of Washing Steps
Insufficient washing is a common cause of high background.
-
Protocol:
-
Increase the number of wash cycles from 3 to 5 between each incubation step.
-
Increase the volume of wash buffer to at least 300 µL per well for a 96-well plate.
-
Introduce a 30-second soak time for each wash step before aspirating the buffer.
-
Ensure the plate is not allowed to dry out at any stage.
-
2. Optimization of Blocking Buffer
The blocking buffer's role is to prevent molecules from binding non-specifically to the plate surface.
-
Protocol:
-
Increase Concentration: If using 1% BSA, try increasing the concentration to 2% or 3%.
-
Increase Incubation Time: Extend the blocking incubation time from 1 hour to 2 hours at room temperature or overnight at 4°C.
-
Test Alternative Blockers: Prepare and test blocking buffers with different agents. Casein has been shown to be a very effective blocking agent, sometimes more so than BSA or gelatin.
-
Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% | Preferred for assays with biotin-avidin systems. |
| Casein | 0.5 - 2% | Can provide lower backgrounds than BSA or non-fat milk. |
| Non-fat Dry Milk | 1 - 5% | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Commercial Blocking Buffers | Varies | Formulations are optimized to reduce non-specific binding and can be a good option if in-house preparations are not effective. |
3. Adjustment of Buffer Composition
The composition of your assay and wash buffers can influence non-specific interactions.
-
Protocol:
-
Adjust pH: The pH of your buffers can affect the charge of proteins and the compound, influencing non-specific binding. Evaluate a range of pH values (e.g., 7.0 to 8.0) for your assay buffer.
-
Increase Salt Concentration: Higher salt concentrations (e.g., increasing NaCl from 150 mM to 300 mM) can help to disrupt ionic interactions that may contribute to non-specific binding.
-
Add Surfactants: Including a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, in your diluents and wash buffers can help to reduce hydrophobic interactions.
-
Experimental Protocols
Protocol: Competition ELISA for this compound
This protocol is designed to measure the binding of this compound to its target receptor.
References
Validation & Comparative
A Comparative Guide to Agn 191976 and U-46619 in Ocular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental thromboxane (B8750289) A2 (TP) receptor agonists, Agn 191976 and U-46619, with a focus on their applications in ocular studies. The information presented is collated from preclinical research to assist in understanding their differential effects on intraocular pressure (IOP) and related mechanisms.
Executive Summary
This compound and U-46619 are both potent and selective agonists for the thromboxane A2 (TP) receptor. However, their effects on intraocular pressure are strikingly different. Ocular studies have demonstrated that this compound is a potent ocular hypotensive agent, effectively lowering IOP in animal models. In contrast, U-46619, despite its potent vasoconstrictor and platelet aggregation activities, does not reduce IOP. This disparity suggests the presence of distinct TP receptor subtypes or differential signaling pathways within the eye that mediate aqueous humor dynamics.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and U-46619 in ocular and in vitro studies.
Table 1: Comparison of In Vivo Ocular Effects
| Parameter | This compound | U-46619 | Animal Model |
| Intraocular Pressure (IOP) Reduction | Potent ocular hypotensive[1] | No reduction in IOP[1] | Beagle Dogs, Cynomolgus Monkeys |
| Maximal IOP Reduction (Beagle Dogs) | 11.4 mmHg (with a single 2.5 µg dose)[2] | Not Applicable | Beagle Dogs |
| Aqueous Humor Outflow Facility | Increased[2] | No effect[2] | Beagle Dogs |
| Conjunctival Microvascular Permeability | Increased plasma leakage | Increased plasma leakage[1] | Guinea Pigs |
Table 2: Comparative In Vitro Receptor Agonist Potency
| Assay | This compound | U-46619 |
| Rat Aorta (TP Receptor Agonism) | EC₅₀ = 0.32 nM[2] | Less potent than this compound[2] |
| Human Platelet Aggregation (TP Receptor Agonism) | EC₅₀ = 16.3 nM[2] | EC₅₀ = 538.3 nM[2] |
Experimental Protocols
In Vivo Ocular Hypotensive Studies in Beagle Dogs and Cynomolgus Monkeys
Objective: To determine the effect of topically applied this compound and U-46619 on intraocular pressure.
-
Animal Models: Ocular normotensive Beagle dogs and Cynomolgus monkeys were used in these studies[1].
-
Drug Administration:
-
This compound was administered as a single topical dose of 2.5 micrograms to one eye of each Beagle dog[2].
-
The contralateral eye often serves as a control, receiving a vehicle solution.
-
Specific concentrations for U-46619 in these ocular studies are not detailed in the available literature but were sufficient to demonstrate a lack of effect on IOP[1][2].
-
-
Intraocular Pressure Measurement:
-
IOP was measured using a calibrated applanation tonometer[1].
-
Baseline IOP measurements were taken prior to drug administration.
-
Post-treatment IOP was measured at various time points to determine the peak effect and duration of action. For instance, in similar studies with other prostanoids in dogs, IOP is often measured at 0, 2, 4, 6, 8, and 24 hours post-instillation.
-
-
Outflow Facility Measurement:
-
Aqueous humor outflow facility was determined in Beagle dogs to assess the mechanism of IOP reduction[2]. This is typically measured by two-level constant pressure perfusion of the anterior chamber.
-
In Vitro Prostanoid Receptor Activity Assays
Objective: To determine the potency and selectivity of this compound and U-46619 at TP receptors.
-
Preparations:
-
Rat Aorta: Rings of rat thoracic aorta were mounted in organ baths for isometric tension recording to assess vasoconstrictor responses.
-
Human Platelets: Platelet-rich plasma was used to measure agonist-induced platelet aggregation via aggregometry.
-
-
Methodology:
-
Cumulative concentration-response curves were generated for each compound to determine the EC₅₀ values (the concentration that produces 50% of the maximal response)[2].
-
The selectivity was assessed by comparing the activity at TP receptors with other prostanoid receptors.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced IOP Reduction
The ocular hypotensive effect of this compound is believed to be mediated by the activation of a specific subtype of TP receptors located in the ciliary muscle and/or trabecular meshwork. This activation is hypothesized to increase the uveoscleral outflow of aqueous humor. The proposed signaling cascade involves the Gq protein-coupled pathway.
Caption: Proposed signaling cascade for this compound in the eye.
Signaling Pathway for U-46619 in Platelets and Vasculature
U-46619 activates TP receptors, primarily coupled to Gq and G13 proteins, leading to potent physiological responses like platelet aggregation and vasoconstriction. This pathway does not appear to be linked to IOP reduction in the eye.
Caption: Signaling pathway of U-46619 in non-ocular tissues.
Comparative Experimental Workflow for Ocular Studies
The following diagram illustrates a typical workflow for comparing the effects of this compound and U-46619 on intraocular pressure in an animal model.
Caption: Workflow for in vivo comparison of ocular hypotensive agents.
References
Comparative Analysis of Thromboxane A2 Receptor Agonists: U-46619 and I-BOP
Thromboxane (B8750289) A2 (TXA2) receptor agonists are critical tools in cardiovascular and physiological research, enabling the study of processes such as platelet aggregation, vasoconstriction, and bronchoconstriction. Among the most widely utilized TXA2 mimetics are U-46619 and I-BOP. This guide provides a comparative analysis of these two prominent agonists, focusing on their receptor binding, functional potency, and signaling pathways, supported by experimental data.
Quantitative Comparison of Receptor Binding and Potency
The efficacy and utility of U-46619 and I-BOP as TXA2 receptor agonists are primarily determined by their binding affinity and functional potency. The following table summarizes key quantitative data from studies on human TXA2 receptors (TPα).
| Parameter | U-46619 | I-BOP | Reference |
| Binding Affinity (Kd) | 9.1 nM | 0.4 nM | |
| Functional Potency (EC50) for Platelet Aggregation | 60 nM | 1.1 nM | |
| Functional Potency (EC50) for Vasoconstriction | ~10 nM | Not Widely Reported |
Key Insights:
-
I-BOP exhibits a significantly higher binding affinity for the human TPα receptor, with a Kd value approximately 20-fold lower than that of U-46619. This indicates a more stable interaction with the receptor.
-
In functional assays, I-BOP is a more potent agonist for inducing platelet aggregation, demonstrating an EC50 value over 50 times lower than U-46619.
-
U-46619 is a well-characterized and potent vasoconstrictor , and while I-BOP is also effective, U-46619 is more commonly referenced for this application in the literature.
Signaling Pathways of Thromboxane A2 Receptor Agonists
The activation of the thromboxane A2 receptor (TP receptor) by agonists like U-46619 and I-BOP initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological responses associated with TXA2. The primary signaling mechanism involves the coupling of the TP receptor to G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: Thromboxane A2 receptor signaling cascade.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize TXA2 receptor agonists.
Radioligand Binding Assay
This assay quantifies the binding affinity (Kd) of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human TPα receptor are prepared from a suitable expression system (e.g., HEK293 cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled TXA2 receptor antagonist (e.g., [3H]SQ 29,548) and varying concentrations of the unlabeled agonist (U-46619 or I-BOP).
-
Equilibration: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, from which the Ki (and subsequently Kd) value is derived.
Platelet Aggregation Assay
This functional assay measures the ability of an agonist to induce platelet aggregation.
Caption: Workflow for a platelet aggregation assay.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood.
-
Assay Setup: The PRP is placed in a cuvette in a light aggregometer and stirred continuously.
-
Agonist Addition: A baseline light transmittance is established before adding the TXA2 agonist at various concentrations.
-
Measurement: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time.
-
Data Analysis: The maximum aggregation response at each agonist concentration is determined, and a concentration-response curve is plotted to calculate the EC50 value.
Validating the Ocular Hypotensive Effects of Agn 191976 via Thromboxane A2 Receptor Blockade
A Comparative Analysis of Agn 191976 and the Role of TP Receptor Antagonist SQ 29548
For researchers and professionals in drug development, understanding the mechanism of action of novel therapeutic agents is paramount. This guide provides a comparative analysis of this compound, a potent thromboxane (B8750289) A2 (TP) receptor agonist, and validates its effects through the use of the selective TP receptor antagonist, SQ 29548. This analysis is supported by experimental data demonstrating the role of TP receptor activation in the ocular hypotensive effects of this compound.
Data Presentation: this compound's Effect on Intraocular Pressure in the Presence of SQ 29548
| Treatment Group | Agent(s) Administered | Observed Effect on Intraocular Pressure (IOP) | Implied Mechanism |
| Control | Vehicle | No significant change | Baseline IOP |
| Experimental 1 | This compound | Potent ocular hypotensive effect (significant reduction in IOP) | Agonism of the Thromboxane A2 (TP) receptor |
| Experimental 2 | SQ 29548 + this compound | Attenuated ocular hypotensive effect of this compound[1] | Competitive antagonism of the Thromboxane A2 (TP) receptor by SQ 29548 |
Experimental Protocols
The validation of this compound's mechanism of action involved in vivo studies utilizing a well-established animal model. The following is a detailed description of the likely experimental methodology based on standard practices for such investigations.
In Vivo Model for Intraocular Pressure (IOP) Measurement
-
Animal Model: Normotensive Beagle dogs are a commonly used model for ophthalmic drug studies due to their well-characterized ocular anatomy and physiology.[2]
-
Housing and Acclimation: Animals should be housed in a controlled environment with a standard light-dark cycle and allowed to acclimate to the experimental setting to minimize stress-induced IOP fluctuations.
-
Drug Administration:
-
Topical Ocular Administration: For compounds like this compound, a precise volume (e.g., 25-50 µL) of the test solution is administered topically to the cornea of one eye, with the contralateral eye receiving a vehicle control.
-
Systemic Administration of Antagonist: The TP receptor antagonist, SQ 29548, would likely be administered systemically (e.g., intravenously) prior to the topical administration of this compound to ensure adequate receptor blockade.
-
-
Intraocular Pressure Measurement:
-
Tonometry: IOP is measured using a calibrated tonometer (e.g., a rebound tonometer like Tono-Pen or TonoVet).[3]
-
Measurement Schedule: Baseline IOP is measured prior to any drug administration. Following administration, IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose) to determine the onset, magnitude, and duration of the drug's effect.
-
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects of this compound alone and in the presence of SQ 29548, as compared to the vehicle control.
Visualization of Key Pathways and Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Thromboxane A2 (TP) receptor signaling pathway activated by this compound and inhibited by SQ 29548.
Caption: A typical experimental workflow for validating the ocular hypotensive effects of this compound.
References
Agn 191976: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agn 191976, a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist, and its cross-reactivity with other prostanoid receptor subtypes. The information is compiled from publicly available pharmacological data.
Executive Summary
Quantitative Analysis of this compound Activity
The following table summarizes the known functional activity of this compound on TP receptors in different biological systems.
| Receptor | Tissue/Cell Type | Assay Type | Parameter | Value (nM) | Reference |
| TP | Rat Aorta | Contraction | EC50 | 0.23 | [2][3] |
| TP | Rat Thoracic Aorta | Contraction | EC50 | 0.32 | [1] |
| TP | Human Platelets | Aggregation | EC50 | 24 | [2] |
Note: A comprehensive comparison table for all prostanoid receptors cannot be provided due to the lack of publicly available quantitative cross-reactivity data for this compound. The available information strongly suggests high selectivity for the TP receptor.
Experimental Methodologies
While specific protocols for cross-reactivity studies of this compound are not detailed in the available literature, the following are standard methodologies employed to determine the selectivity of a ligand for prostanoid receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues known to express the prostanoid receptor of interest. This can include cell lines recombinantly overexpressing a specific human prostanoid receptor subtype.
-
Incubation: The prepared membranes are incubated with a known radiolabeled ligand (e.g., [3H]-SQ 29,548 for the TP receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound, providing information on its potency (EC50) and efficacy (Emax).
-
Cell Culture: Cells endogenously expressing or engineered to express a specific prostanoid receptor are cultured.
-
Stimulation: The cells are stimulated with varying concentrations of the test compound.
-
Measurement of Second Messengers: The cellular response is measured by quantifying the levels of second messengers associated with the specific receptor's signaling pathway. For example:
-
TP, EP1, FP receptors (Gq-coupled): Measurement of intracellular calcium mobilization using fluorescent dyes (e.g., Fura-2, Fluo-4) or inositol (B14025) phosphate (B84403) (IP) accumulation.
-
IP, DP1, EP2, EP4 receptors (Gs-coupled): Measurement of cyclic AMP (cAMP) accumulation using techniques like ELISA or HTRF assays.
-
EP3 receptor (Gi-coupled): Measurement of the inhibition of forskolin-stimulated cAMP accumulation.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for prostanoid receptors and a typical workflow for assessing compound selectivity.
Caption: General Prostanoid Receptor Signaling Pathways.
Caption: Workflow for Assessing Cross-reactivity.
References
A Comparative Guide to the Selectivity of AGN 191976 for the Thromboxane (TP) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AGN 191976, a potent Thromboxane (B8750289) A2 (TXA2) mimetic, and its selectivity for the Thromboxane Prostanoid (TP) receptor. We present experimental data comparing its performance with other standard TP receptor ligands and outline the methodologies used for its characterization.
Introduction to TP Receptor Selectivity
The thromboxane A2 (TXA2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical mediator of numerous physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1] Ligands that selectively target the TP receptor are invaluable tools for elucidating the role of the TXA2 signaling pathway in disease and represent potential therapeutic agents. This compound has been identified as a potent and selective TP receptor agonist.[1] This guide examines the experimental evidence supporting this claim by comparing its activity to other well-known TP receptor modulators.
Comparative Potency of TP Receptor Agonists
The potency of a receptor agonist is a key measure of its activity, typically expressed as the half-maximal effective concentration (EC50). The data below compares the EC50 values of this compound with the standard TP receptor agonist, U-46619, in two different functional assays: contraction of rat aorta and aggregation of human platelets.
| Compound | Assay Tissue | Functional Response | EC50 (nM) |
| This compound | Rat Aorta | Contraction | 0.23[1] |
| This compound | Human Platelets | Aggregation | 24[1] |
| U-46619 | Human Platelets | Shape Change | 35 |
| U-46619 | Human Platelets | Aggregation | 1310 |
As the data indicates, this compound is a highly potent agonist at the TP receptor, demonstrating significantly higher potency in inducing contraction in rat aortic smooth muscle compared to the effects of U-46619 on human platelets.
Establishing Selectivity for the TP Receptor
While direct quantitative binding data for this compound against a full panel of prostanoid receptors is not extensively published, its selectivity is strongly supported by functional evidence using selective antagonists. The contractile responses induced by this compound can be effectively blocked by SQ 29548, a highly selective TP receptor antagonist.
SQ 29548 binds to the human recombinant TP receptor with high affinity (Ki of 4.1 nM) and shows negligible interaction with other prostanoid receptors such as those for PGD2, PGE2, and PGI2. The ability of this selective antagonist to inhibit this compound-mediated activity confirms that the effects of this compound are mediated specifically through the TP receptor.
In contrast, compounds like Ramatroban (BAY u 3405) exhibit a broader activity profile, acting as a dual antagonist of both the TP receptor and the CRTh2 receptor (a PGD2 receptor), highlighting the importance of using selective agents for precise pharmacological studies.
TP Receptor Signaling Pathway
Activation of the TP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G13 G-proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase signaling pathway, which plays a crucial role in smooth muscle contraction and other cellular responses.
Caption: TP Receptor Signaling Cascade.
Experimental Protocols
Accurate characterization of TP receptor ligands relies on standardized and robust experimental protocols. Below are methodologies for key assays used to determine the potency and selectivity of compounds like this compound.
Radioligand Binding Assay (for Antagonist Ki Determination)
This assay is the gold standard for measuring the binding affinity of a ligand to its receptor. It is used to determine the inhibition constant (Ki) of an unlabeled compound (e.g., SQ 29548) by measuring its ability to displace a radiolabeled ligand from the TP receptor.
-
Membrane Preparation: Human platelets or cells expressing recombinant TP receptors are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a BCA or similar assay.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable TP receptor-specific radioligand (e.g., [3H]-SQ 29548) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to reach equilibrium. Receptor-bound radioligand is then separated from the free radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while unbound ligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Vascular Smooth Muscle Contraction (Organ Bath)
This ex vivo assay measures the physiological response (contraction) of vascular tissue to an agonist.
-
Tissue Preparation: A segment of rat thoracic aorta is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for at least 60 minutes.
-
Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The contractile responses are recorded and plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which the EC50 and maximum response (Emax) are calculated.
-
Antagonism Study: To confirm TP receptor mediation, the experiment can be repeated after pre-incubating the tissue with a TP antagonist like SQ 29548.
Functional Assay: Calcium Mobilization
This cell-based assay measures the increase in intracellular calcium, a key downstream event in Gq-coupled receptor signaling.
-
Cell Culture and Dye Loading: Cells endogenously expressing or recombinantly overexpressing the TP receptor are plated in a 96- or 384-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Compound Preparation: Serial dilutions of the test compound (this compound) are prepared.
-
Fluorescence Measurement: The plate is placed in a fluorescent microplate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compound.
-
Kinetic Reading: Upon compound addition, the fluorescence intensity is measured kinetically in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for Characterizing a TP Receptor Ligand.
References
A Comparative Guide to the In Vivo Efficacy of Bimatoprost (AGN 191976) and Other Leading Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Bimatoprost (B1667075), initially identified as AGN 191976, with other established glaucoma therapies. The data presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and drug development professionals.
Introduction to Glaucoma Pharmacotherapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and current pharmacological interventions are primarily aimed at reducing IOP. This is achieved by either decreasing aqueous humor production or increasing its outflow. The major classes of drugs used in glaucoma management include prostaglandin (B15479496) analogs, beta-blockers, alpha-adrenergic agonists, carbonic anhydrase inhibitors, and Rho kinase inhibitors.
Bimatoprost, a prostamide F2α analog, emerged from early research under the designation this compound. It is a potent ocular hypotensive agent. This guide compares its in vivo efficacy against key representatives from other major drug classes:
-
Timolol (B1209231): A non-selective beta-adrenergic blocker.
-
Latanoprost: A prostaglandin F2α analog.
-
Brimonidine: An alpha-2 adrenergic agonist.
-
Dorzolamide (B1670892): A topical carbonic anhydrase inhibitor.
-
Netarsudil: A Rho kinase inhibitor.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data on the IOP-lowering effects of these medications from various in vivo studies.
Table 1: In Vivo IOP Reduction in Animal Models
| Drug | Animal Model | Method of Ocular Hypertension | Drug Concentration | Maximum IOP Reduction (%) | Study Duration |
| Bimatoprost | Cynomolgus Monkeys | Laser-induced | 0.03% | ~25-35% | Multiple Days |
| Ocular Hypertensive Rabbits | Hypertonic Saline Injection | 0.1% | Significant reduction vs. vehicle | 5 hours | |
| Timolol | Cynomolgus Monkeys | - (Normotensive) | 0.5% | ~30% | 5 Days |
| Glaucomatous Rats | Episcleral Vein Occlusion | 0.5% | Significant reduction | 3 Weeks[1] | |
| Latanoprost | Cynomolgus Monkeys | Laser-induced | 0.005% | ~25-35% | Multiple Days |
| Steroid-induced Glaucoma Rabbits | Steroid Administration | 0.005% | ~35% | Not Specified[2] | |
| Brimonidine | EAAC1 Knockout Mice (NTG model) | Genetic | Not Specified | Slight, but significant reduction | 3 Weeks[3] |
| Ischemia/Reperfusion Mice | - | Not Specified | Neuroprotective effects observed | Not Specified[4] | |
| Dorzolamide | Glaucomatous Rats | Episcleral Vein Occlusion | 1% | Significant reduction | 3 Weeks[1] |
| Wistar Rats | - (Normotensive) | 2% | ~22% (peak) | 4 hours | |
| Netarsudil | Normotensive Dutch Belted Rabbits | - | 0.04% | ~8.1 mmHg reduction | 3 Days |
| Normotensive Formosan Rock Monkeys | - | 0.04% | Significant reduction | Multiple Days |
Table 2: Clinical Efficacy in Human Glaucoma Patients
| Drug | Patient Population | Drug Concentration | Mean IOP Reduction (%) | Study Duration |
| Bimatoprost | Open-Angle Glaucoma/Ocular Hypertension | 0.01% / 0.03% | ~25-35% | 12 Months |
| Timolol | Open-Angle Glaucoma/Ocular Hypertension | 0.5% | ~20-25% | Multiple Studies |
| Latanoprost | Open-Angle Glaucoma/Ocular Hypertension | 0.005% | ~25-35% | 6 Months |
| Brimonidine | Glaucoma/Ocular Hypertension | 0.1% - 0.2% | ~20-25% | Multiple Studies |
| Dorzolamide | Open-Angle Glaucoma/Ocular Hypertension | 2% | ~13-18% | 4 Weeks |
| Netarsudil | Open-Angle Glaucoma/Ocular Hypertension | 0.02% | ~3.5 mmHg reduction | 7 Days |
Signaling Pathways and Mechanisms of Action
The IOP-lowering effects of these drugs are mediated by distinct signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments.
Induction of Ocular Hypertension in Animal Models
A common prerequisite for testing glaucoma drugs is the establishment of an animal model with elevated IOP.
1. Laser-Induced Ocular Hypertension in Monkeys:
-
Animal Model: Cynomolgus monkeys are frequently used.
-
Procedure: The trabecular meshwork is treated with an argon laser to induce scarring, which obstructs aqueous humor outflow and elevates IOP.
-
Confirmation: IOP is monitored regularly using a tonometer (e.g., applanation or rebound tonometer) until a stable, elevated IOP is achieved.
2. Steroid-Induced Ocular Hypertension in Rabbits:
-
Animal Model: New Zealand White rabbits are a common model.
-
Procedure: A corticosteroid, such as dexamethasone, is administered topically to one eye over a period of several weeks.
-
Confirmation: IOP is measured at baseline and periodically throughout the steroid treatment period to document the increase in pressure.
3. Hypertonic Saline-Induced Ocular Hypertension in Rabbits:
-
Animal Model: New Zealand White rabbits.
-
Procedure: A single intravitreal injection of hypertonic saline solution (e.g., 5%) is administered.
-
Confirmation: IOP is measured at baseline and at various time points post-injection to assess the acute elevation in IOP.
Measurement of Intraocular Pressure
Accurate IOP measurement is fundamental to assessing drug efficacy.
1. Rebound Tonometry in Rabbits and Monkeys:
-
Device: A rebound tonometer, such as the TonoVet, is often used. This device propels a small, disposable probe against the cornea and measures its rebound characteristics to determine IOP.
-
Procedure: The animal is gently restrained. The tonometer is held in a horizontal position, and the probe is aimed at the central cornea. Multiple readings are taken and averaged. For rabbits, the "d" mode on the TonoVet has been shown to correlate well with manometric IOP.
-
Anesthesia: Depending on the animal's temperament and the experimental design, topical or light systemic anesthesia may be used.
2. Applanation Tonometry in Monkeys:
-
Device: A handheld applanation tonometer, like the Tono-Pen, which works on the Mackay-Marg principle, can be used.
-
Procedure: A topical anesthetic is applied to the cornea. The tonometer tip, covered with a sterile latex cover, is gently tapped on the central cornea multiple times until a reading with an acceptable confidence interval is obtained.
-
Anesthesia: Topical anesthesia is required. Sedation (e.g., ketamine) is often used to ensure the animal remains still.
Conclusion
Bimatoprost (formerly this compound) demonstrates robust in vivo efficacy in lowering IOP, comparable to and often exceeding that of other major classes of glaucoma medications. Its primary mechanism of increasing uveoscleral outflow is a key differentiator from beta-blockers and carbonic anhydrase inhibitors, which primarily reduce aqueous humor production. Netarsudil, a newer agent, also enhances outflow but through a different mechanism involving the trabecular meshwork.
The choice of animal model and experimental protocol is critical for the preclinical evaluation of new glaucoma therapies. Laser-induced and steroid-induced ocular hypertension models in monkeys and rabbits, respectively, are well-established for efficacy testing. Furthermore, accurate and consistent IOP measurement using validated tonometry techniques is paramount for generating reliable data. This comparative guide provides a foundational understanding of the in vivo performance of bimatoprost in the context of other widely used glaucoma drugs, supported by an overview of the experimental methodologies employed in their evaluation.
References
- 1. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brimonidine prevents neurodegeneration in a mouse model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ocular Hypotensive Properties of AGN 191976: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the key findings related to the novel thromboxane (B8750289) A2 (TP) receptor agonist, AGN 191976, with the well-characterized mimetic, U-46619. This analysis is based on the pivotal research paper, "this compound: A Novel Thromboxane A2-mimetic With Ocular Hypotensive Properties," and related pharmacological studies.
The primary research demonstrated that while both this compound and U-46619 are potent and selective TP receptor agonists, they exhibit markedly different effects on intraocular pressure (IOP). This compound was found to be a potent ocular hypotensive agent in both dogs and monkeys, a property not shared by U-46619.[1] This key distinction suggests the presence of heterogeneous TP receptors in the eye, opening new avenues for targeted therapeutic development for ocular hypertension and glaucoma.
Comparative In Vitro Pharmacology
The following tables summarize the quantitative data from in vitro studies, comparing the potency and efficacy of this compound and U-46619 in various smooth muscle and platelet preparations.
Table 1: Potency (EC50) of TP Receptor Agonists in Smooth Muscle Preparations
| Preparation | Agonist | EC50 (nM) |
| Rat Aorta | This compound | 0.23[2] |
| Rat Aorta | U-46619 | ~6.9-66 (depending on airway size)[3] |
| Guinea-pig Lung Strip | U-46619 | Potent agonist (specific EC50 not provided)[4] |
| Dog Saphenous Vein | U-46619 | Potent agonist (specific EC50 not provided)[4] |
| Rabbit Aorta | U-46619 | Potent agonist (specific EC50 not provided)[4] |
Table 2: Potency (EC50) of TP Receptor Agonists in Platelet Aggregation
| Preparation | Agonist | EC50 (nM) |
| Human Platelets | This compound | 24[2] |
| Human Platelets | U-46619 | 35 |
Comparative In Vivo Effects on Intraocular Pressure
The in vivo studies revealed the most significant difference between the two compounds.
Table 3: Effect of TP Receptor Agonists on Intraocular Pressure (IOP) in Animal Models
| Species | Agonist | Effect on IOP |
| Beagle Dogs | This compound | Potent ocular hypotensive[1] |
| Cynomolgus Monkeys | This compound | Potent ocular hypotensive[1] |
| Beagle Dogs | U-46619 | No effect[1] |
| Cynomolgus Monkeys | U-46619 | No effect[1] |
Experimental Protocols
In Vitro Smooth Muscle Assays
Objective: To determine the contractile potency of TP receptor agonists on isolated smooth muscle tissues.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adherent tissue and cut into rings approximately 3-4 mm in width.
-
Apparatus: The aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for recording contractile responses.
-
Protocol:
-
Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Cumulative concentration-response curves are generated by adding the agonist in a stepwise manner.
-
Contractile responses are recorded until a maximal response is achieved.
-
EC50 values are calculated from the concentration-response curves.
-
Platelet Aggregation Assay
Objective: To assess the ability of TP receptor agonists to induce platelet aggregation.
Methodology:
-
Sample Preparation: Human venous blood is collected into tubes containing 3.8% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Apparatus: A light transmission aggregometer is used. The instrument measures the increase in light transmission through the PRP as platelets aggregate.
-
Protocol:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
The agonist is added to the PRP, and the change in light transmission is recorded over time.
-
The maximum percentage of aggregation is determined, and EC50 values are calculated from concentration-response curves.
-
Measurement of Intraocular Pressure in Animal Models
Objective: To evaluate the in vivo effect of topically administered TP receptor agonists on IOP.
Methodology:
-
Animal Models: Ocular normotensive Beagle dogs and Cynomolgus monkeys are used.
-
Drug Administration: A single drop of the test compound solution is administered topically to one eye, while the contralateral eye receives a vehicle control.
-
IOP Measurement:
-
IOP is measured using a calibrated applanation tonometer (e.g., Tono-Pen).
-
Baseline IOP measurements are taken before drug administration.
-
IOP is then measured at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
-
The animal's head is gently restrained, and the eyelids are held open to allow for the tonometer tip to be applied perpendicularly to the central cornea.
-
Multiple readings are taken for each time point to ensure accuracy.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the thromboxane A2 receptor signaling pathway and a typical experimental workflow for evaluating the ocular hypotensive effects of a test compound.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo IOP Studies.
References
- 1. This compound: a novel thromboxane A2-mimetic with ocular hypotensive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Agn 191976's Pharmacological Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Agn 191976, a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist, with the well-characterized TP receptor agonist U-46619. The information presented is supported by experimental data from in vitro and in vivo studies to facilitate a comprehensive understanding of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and U-46619, highlighting their potencies in various biological assays.
Table 1: In Vitro Potency of TP Receptor Agonists
| Compound | Preparation | Parameter | Value |
| This compound | Rat Aorta | EC50 | 0.23 nM |
| Human Platelets | EC50 | 24 nM | |
| U-46619 | General | EC50 | 35 nM |
| Human Platelets | EC50 (Shape Change) | 4.8 nM | |
| Human Platelets | EC50 (MLCP) | 5.7 nM | |
| Human Platelets | EC50 (Serotonin Release) | 536 nM | |
| Human Platelets | EC50 (Aggregation) | 82 nM (human), 145 nM (rat), 65 nM (rabbit) | |
| Human Platelets | EC50 (Fibrinogen Receptor Binding) | 530 nM |
Table 2: In Vivo Ocular Hypotensive Effects
| Compound | Species | Effect on Intraocular Pressure (IOP) |
| This compound | Dogs, Monkeys | Potent ocular hypotensive |
| U-46619 | Dogs, Monkeys | Did not lower IOP |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes involved in the pharmacological assessment of these compounds, the following diagrams are provided.
TP Receptor Signaling Pathway
Pharmacological Profiling Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Rat Aorta Contraction Assay
This assay is used to determine the potency of compounds in inducing smooth muscle contraction.
-
Tissue Preparation: Thoracic aortas are dissected from male Wistar rats. The surrounding connective tissue and fat are removed, and the aorta is cut into rings approximately 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface.[1][2]
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 mixture. The rings are connected to isometric force transducers to record changes in tension.[1][2]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for a period of 60-90 minutes, with the bathing solution being changed every 15-20 minutes.
-
Viability Check: The viability of the aortic rings is assessed by inducing a contraction with a standard agent, such as potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After a washout period, the test compound (this compound or U-46619) is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by non-linear regression analysis of the concentration-response curve.
In Vitro Human Platelet Aggregation Assay
This assay measures the ability of a compound to induce platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes).[3][4]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Light Transmission Aggregometry (LTA): Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.[4]
-
Agonist Addition: A baseline light transmission is established, and then the agonist (this compound or U-46619) is added to the PRP. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is determined, and concentration-response curves are constructed to calculate the EC50 value for aggregation.
In Vivo Intraocular Pressure (IOP) Measurement in Dogs and Monkeys
This procedure is used to evaluate the ocular hypotensive effects of test compounds.
-
Animal Handling and Preparation: Healthy, normotensive Beagle dogs or Cynomolgus monkeys are used. The animals are gently restrained. For some tonometry methods, a topical anesthetic is applied to the cornea to minimize discomfort.[5][6]
-
Tonometry: Intraocular pressure is measured using a calibrated tonometer. Two common types are applanation tonometers (e.g., Tono-Pen) and rebound tonometers (e.g., TonoVet).[5][7][8] The tonometer probe is gently brought into contact with the central cornea, and the instrument provides a reading of the IOP in millimeters of mercury (mmHg).[9] Multiple readings are typically taken and averaged to ensure accuracy.[9]
-
Drug Administration: A baseline IOP measurement is taken. The test compound is then administered as a topical ophthalmic solution to one or both eyes. A vehicle control is typically administered to the contralateral eye or to a separate group of animals.
-
Post-Dosing IOP Measurements: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the ocular hypotensive effect.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The results are analyzed statistically to determine the significance of the drug-induced IOP reduction.
References
- 1. reprocell.com [reprocell.com]
- 2. Involvement of thromboxane A2 in the endothelium-dependent contractions induced by myricetin in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. jorvet.com [jorvet.com]
- 6. Tonometry (Eye Pressure Testing) in Dogs [petplace.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animaleyecare.com.au [animaleyecare.com.au]
Safety Operating Guide
Essential Safety and Disposal Guidance for AGN 191976
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like AGN 191976 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist necessitates a cautious and systematic approach to its disposal.[1] The following procedures are based on established best practices for the disposal of biologically active research chemicals.
Compound Characteristics
This compound is a novel thromboxane A2-mimetic with potent ocular hypotensive properties.[1] Its pharmacological profile indicates high biological activity, requiring stringent safety protocols in a laboratory setting.
| Characteristic | Description | Reference |
| Compound Type | Thromboxane A2-mimetic, Prostanoid Receptor Agonist | [1] |
| Primary Biological Effect | Ocular hypotensive (lowers intraocular pressure) | [1] |
| Mechanism of Action | Potent and selective TP receptor agonist | [1] |
| Observed In Vivo Effects | Potent ocular hypotensive in dogs and monkeys | [1] |
Experimental Protocols Referenced
The in-vitro and in-vivo studies of this compound involved standard pharmacological assays to determine its activity and selectivity. These included:
-
In Vitro Assays: Smooth muscle assays and platelet aggregation studies were used to characterize prostanoid receptor activity.
-
In Vivo Studies: Intraocular pressure was measured tonometrically in ocular normotensive Beagle dogs and Cynomolgus monkeys. Conjunctival microvascular permeability was assessed in guinea pigs.[1]
Proper Disposal Procedures for this compound
Given the lack of a specific SDS, this compound should be treated as a hazardous substance. The following step-by-step disposal plan is designed to minimize risk to personnel and the environment.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, assume the compound is potent and potentially hazardous upon inhalation, ingestion, or skin contact.
-
PPE: At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of generating aerosols or dust, work in a certified chemical fume hood and consider respiratory protection.
Step 2: Segregation of Waste
Proper waste segregation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, contaminated gloves, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Step 3: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Label Contents: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or responsible person
-
Step 4: Storage of Hazardous Waste
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Storage Conditions: Ensure the storage area is well-ventilated. Segregate the waste from incompatible materials. The containers should be kept closed at all times except when adding waste.
Step 5: Disposal Request and Pickup
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Agn 191976
Essential Safety Protocols for Handling Agn 191976
Disclaimer: Publicly available, specific safety and handling information for the compound "this compound" is limited. The following guidance is based on established best practices for handling potent, novel, or uncharacterized research compounds. A thorough risk assessment must be conducted by qualified personnel before any handling, storage, or disposal of this substance.[1][2][3]
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent research compounds like this compound. The core principle when handling a substance with unknown toxicity is to apply the precautionary principle, assuming the compound is highly hazardous.[1]
Risk Assessment and Precautionary Measures
Before beginning any experiment, a comprehensive risk assessment is mandatory.[2][4][5] This involves evaluating all available information and, in the absence of data, treating the compound as potentially highly toxic, carcinogenic, mutagenic, or teratogenic.[1] Key steps in this process include reviewing the properties of any structural analogs and consulting with safety professionals.[2] All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.[1][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or accidental ingestion.[7][8][9] The level of PPE should correspond to the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment by Task
| Task | Minimum Required PPE | Enhanced Precautions (Recommended) |
| Storage and Transport | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | • Double nitrile gloves• Use of secondary containment |
| Weighing of Powders | • Double nitrile gloves• Chemical splash goggles• Laboratory coat | • Face shield• Disposable gown with tight-fitting cuffs• NIOSH-approved respirator (e.g., N95 for powders)[1][8] |
| Preparation of Solutions | • Double nitrile gloves• Chemical splash goggles• Laboratory coat | • Face shield• Chemical-resistant apron or gown |
| Conducting Reactions | • Double nitrile gloves (select based on all reactants)• Chemical splash goggles• Laboratory coat | • Use of a certified chemical fume hood or glove box is mandatory[1][10] |
| Waste Disposal | • Double nitrile gloves• Chemical splash goggles• Laboratory coat | • Chemical-resistant apron or gown |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[11] Hands should be washed thoroughly before donning and after removing gloves.[12]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety and regulatory compliance.[1][13]
Experimental Protocol for Safe Handling
-
Preparation:
-
Weighing and Transfer:
-
Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure.[1][6]
-
Use the smallest amount of the substance necessary for the experiment.[6]
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation where appropriate.[1]
-
-
Solution Preparation and Reactions:
-
Decontamination and Cleanup:
Disposal Plan
All waste materials, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.
-
Segregation: Do not mix waste from this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.[15]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[15]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office, which will ensure compliance with all local and national regulations for hazardous and pharmaceutical waste.[13][16][17] High-temperature incineration is the preferred method for the disposal of unwanted pharmaceuticals.[18]
Visual Guides
Risk Assessment Workflow
The following diagram illustrates the logical steps for assessing the risk of an unknown or poorly characterized compound.
Caption: Risk assessment process for handling a novel research compound.
Safe Handling Workflow
This diagram outlines the procedural steps for the safe handling of a potent compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. twu.edu [twu.edu]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. intersolia.com [intersolia.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. anentawaste.com [anentawaste.com]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
